molecular formula C7H11NO4 B15541668 Oxaceprol-d3

Oxaceprol-d3

Cat. No.: B15541668
M. Wt: 176.18 g/mol
InChI Key: BAPRUDZDYCKSOQ-XOXPJFMESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxaceprol-d3 is a useful research compound. Its molecular formula is C7H11NO4 and its molecular weight is 176.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H11NO4

Molecular Weight

176.18 g/mol

IUPAC Name

(2S,4R)-4-hydroxy-1-(2,2,2-trideuterioacetyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H11NO4/c1-4(9)8-3-5(10)2-6(8)7(11)12/h5-6,10H,2-3H2,1H3,(H,11,12)/t5-,6+/m1/s1/i1D3

InChI Key

BAPRUDZDYCKSOQ-XOXPJFMESA-N

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of Oxaceprol-d3: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Oxaceprol-d3, a deuterated analog of the anti-inflammatory agent Oxaceprol. The introduction of deuterium (B1214612) can offer advantages in metabolic profiling and pharmacokinetic studies by altering the drug's metabolic fate.[1][2][3] This document outlines a detailed, albeit theoretical, synthetic protocol, comprehensive characterization methodologies, and visual representations of the experimental workflow and the proposed mechanism of action of Oxaceprol.

Synthesis of this compound

The synthesis of this compound (N-Acetyl-d3-L-hydroxyproline) can be achieved through the N-acetylation of L-Hydroxyproline using a deuterated acetyl source. A plausible and efficient method involves the reaction of L-Hydroxyproline with acetic anhydride-d6.

Experimental Protocol

Materials:

  • L-Hydroxyproline

  • Acetic anhydride-d6 (D, 99%)

  • Distilled water

  • Acetonitrile (B52724)

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • To a stirred suspension of L-Hydroxyproline (131 g) in distilled water (300 ml) in a round-bottom flask, add acetic anhydride-d6 (110 ml, molar equivalent) dropwise over a period of 1 hour.

  • During the addition, slowly increase the temperature of the reaction mixture to 50°C.

  • After the complete addition of acetic anhydride-d6, maintain the reaction mixture at a temperature of 40-50°C for 2 hours, with continuous stirring.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the acetic acid-d4 and water under reduced pressure using a rotary evaporator.

  • The resulting viscous syrup is then triturated with acetonitrile to precipitate the solid product.

  • Filter the white solid, wash with cold acetonitrile, and dry under vacuum to yield this compound.

This method is adapted from a known synthesis of Oxaceprol, substituting the standard acetic anhydride (B1165640) with its deuterated counterpart.[4]

Characterization of this compound

A thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following analytical techniques are recommended.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the incorporation of deuterium atoms.

Methodology:

  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Mode: Positive or negative ion mode

  • Expected Result: The mass spectrum should show a molecular ion peak corresponding to the mass of this compound. For instance, in negative ion mode, the [M-H]⁻ peak is expected at m/z 177.09, which is 3 units higher than that of unlabeled Oxaceprol (m/z 174.07).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is vital for structural elucidation and confirming the position of the deuterium labels.

Methodology:

  • ¹H NMR: The proton NMR spectrum is expected to be similar to that of Oxaceprol, but with the complete absence of the singlet corresponding to the N-acetyl protons, which confirms the successful deuteration at the acetyl group.

  • ¹³C NMR: The carbon NMR spectrum will show the characteristic peaks for the carboxyl, carbonyl, and pyrrolidine (B122466) ring carbons. The signal for the methyl carbon of the acetyl group will be a triplet due to coupling with deuterium.

  • ²H NMR: The deuterium NMR spectrum should show a single resonance corresponding to the deuterium atoms in the acetyl group.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound.

Methodology:

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Detection: UV detection at an appropriate wavelength (e.g., 210 nm).

  • Expected Result: A single major peak indicating high purity of the this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in the molecule.

Methodology:

  • Technique: Attenuated Total Reflectance (ATR) or KBr pellet.

  • Expected Result: The spectrum will show characteristic absorption bands for O-H, N-H, C=O (carboxyl and amide), and C-D stretching vibrations.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the melting point and thermal characteristics of the synthesized compound.

Methodology:

  • Heating Rate: A standard heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Expected Result: A sharp endothermic peak corresponding to the melting point of this compound.

Quantitative Data Summary

The following tables summarize the expected quantitative data from the characterization of this compound.

Table 1: Mass Spectrometry Data

ParameterExpected Value
Molecular FormulaC₇H₈D₃NO₄
Molecular Weight176.19 g/mol
[M-H]⁻ (m/z)177.09

Table 2: ¹H NMR Spectroscopy Data (in DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityAssignment
1.9-2.1m-CH₂- (pyrrolidine ring)
3.3-3.6m-CH₂-N- (pyrrolidine ring)
4.1-4.5m-CH-OH & -CH-COOH
5.1br s-OH
12.4br s-COOH

Table 3: HPLC Purity Data

ParameterResult
Retention TimeDependent on specific conditions
Purity (%)> 98%

Table 4: Physical and Thermal Properties

ParameterExpected Value
AppearanceWhite to off-white solid
Melting Point (°C)Similar to Oxaceprol (~133-135°C)

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_results Results start Start: L-Hydroxyproline & Acetic Anhydride-d6 reaction N-Acetylation Reaction (40-50°C, 2h) start->reaction evaporation Solvent Evaporation (Rotary Evaporator) reaction->evaporation trituration Trituration with Acetonitrile evaporation->trituration filtration Filtration & Drying trituration->filtration product Final Product: this compound filtration->product ms Mass Spectrometry (MS) product->ms nmr NMR Spectroscopy (¹H, ¹³C, ²H) product->nmr hplc HPLC Analysis product->hplc ftir FTIR Spectroscopy product->ftir dsc DSC Analysis product->dsc identity Identity Confirmation ms->identity nmr->identity isotopic Isotopic Enrichment nmr->isotopic purity Purity Determination hplc->purity

Caption: Workflow for the synthesis and characterization of this compound.

Proposed Mechanism of Action of Oxaceprol

Oxaceprol is believed to exert its anti-inflammatory effects through multiple pathways. The following diagram depicts its proposed mechanism of action.[5][6][7]

G oxaceprol Oxaceprol leukocyte Leukocyte Infiltration oxaceprol->leukocyte Inhibits mmp Matrix Metalloproteinases (MMPs) oxaceprol->mmp Reduces Activity pg Prostaglandin Synthesis oxaceprol->pg Decreases Synthesis cytokines Pro-inflammatory Cytokines oxaceprol->cytokines Modulates Release ros Reactive Oxygen Species (ROS) oxaceprol->ros Neutralizes (Antioxidant) inflammation Inflammation inflammation->leukocyte inflammation->mmp inflammation->pg inflammation->cytokines inflammation->ros leukocyte->inflammation cartilage Cartilage Degradation mmp->cartilage Leads to pain Pain & Swelling pg->pain Causes cytokines->inflammation ros->inflammation cartilage->pain

References

An In-depth Technical Guide to the Chemical Properties and Stability of Oxaceprol-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of Oxaceprol-d3, a deuterated analog of the anti-inflammatory drug Oxaceprol (B1677823). Given the limited publicly available data for this compound, this guide also includes detailed information on the parent compound, Oxaceprol, to serve as a close surrogate for understanding its characteristics. This document is intended to be a valuable resource for researchers and professionals involved in the development and analysis of this compound.

Core Chemical Properties

This compound is the deuterium-labeled version of Oxaceprol, an anti-inflammatory agent used in the treatment of osteoarthritis. The incorporation of deuterium (B1214612) atoms can modify the pharmacokinetic profile of a drug, often leading to a slower rate of metabolism and a longer half-life. Below is a summary of the known chemical properties of both this compound and its non-deuterated counterpart, Oxaceprol.

PropertyThis compoundOxaceprol
IUPAC Name (2S,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid-d3(2S,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid
Synonyms N-Acetyl-L-hydroxyproline-d3N-Acetyl-L-hydroxyproline, AHP-200, CO-61, Jonctum
Molecular Formula C₇H₈D₃NO₄C₇H₁₁NO₄[1][2][3]
Molecular Weight 176.19 g/mol 173.17 g/mol [1][2][3][4]
CAS Number Not available33996-33-7[1][2]
Appearance -White to off-white crystalline powder[5][6]
Melting Point Not available132-134 °C[6][7][8][9]
Solubility Not available- Very soluble in water and alcohol[7]- Soluble in DMSO (≥ 100 mg/mL)[2][5]- Insoluble in ether and chloroform[7]
pKa Not available3.65

Stability and Storage

The stability of a pharmaceutical compound is critical for its development, formulation, and storage. While specific stability studies on this compound have not been identified, the storage conditions for Oxaceprol provide a valuable guideline.

ConditionRecommended StorageDuration
Powder -20°C3 years[5][10][11]
4°C2 years[5][10]
Room temperature (not exceeding 30°C), protected from moistureGeneral guidance[12]
In Solvent (e.g., DMSO) -80°C2 years[5]
-20°C1 year[5]

General Handling and Storage Recommendations:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area[6].

  • Protect from moisture[12].

  • For solutions, it is recommended to prepare them freshly and use them on the same day. If storage is necessary, follow the guidelines in the table above[2].

Degradation Pathways: Specific degradation pathways for Oxaceprol and this compound have not been detailed in the available literature. To identify potential degradation products and establish a stability-indicating analytical method, forced degradation studies are recommended.

Mechanism of Action

Oxaceprol exerts its anti-inflammatory effects through a mechanism that is distinct from traditional non-steroidal anti-inflammatory drugs (NSAIDs). Instead of primarily inhibiting cyclooxygenase (COX) enzymes and prostaglandin (B15479496) synthesis, Oxaceprol's main mode of action is the inhibition of leukocyte (white blood cell) adhesion and migration to the site of inflammation[13][14][15][16]. This targeted action helps to reduce the inflammatory cascade at an early stage.

The key aspects of Oxaceprol's mechanism of action include:

  • Inhibition of Leukocyte Infiltration: It markedly inhibits the infiltration of neutrophils into the joints[5][14].

  • Modulation of Pro-inflammatory Cytokines: Oxaceprol has been shown to reduce the levels of pro-inflammatory cytokines such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α)[16].

  • Modulation of Matrix Metalloproteinases (MMPs): It can reduce the activity of MMPs, which are enzymes that contribute to the degradation of cartilage.

  • Antioxidant Properties: Oxaceprol exhibits antioxidant effects, helping to neutralize reactive oxygen species (ROS) that contribute to cellular damage and inflammation[17].

Below is a diagram illustrating the proposed signaling pathway of Oxaceprol.

Oxaceprol_Mechanism_of_Action cluster_inflammation Inflammatory Cascade Inflammatory_Stimulus Inflammatory Stimulus (e.g., Osteoarthritis) Leukocyte_Activation Leukocyte Activation Inflammatory_Stimulus->Leukocyte_Activation ROS_Production ROS Production Inflammatory_Stimulus->ROS_Production Cytokine_Release Pro-inflammatory Cytokine Release (TNF-α, IL-1) Leukocyte_Activation->Cytokine_Release Leukocyte_Infiltration Leukocyte Infiltration into Joint Leukocyte_Activation->Leukocyte_Infiltration MMP_Activation MMP Activation Cytokine_Release->MMP_Activation Cartilage_Degradation Cartilage Degradation MMP_Activation->Cartilage_Degradation Inflammation_Pain Inflammation & Pain Leukocyte_Infiltration->Inflammation_Pain Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Oxidative_Stress->Inflammation_Pain Oxaceprol Oxaceprol Oxaceprol->Cytokine_Release Modulates Oxaceprol->MMP_Activation Reduces Activity Oxaceprol->Leukocyte_Infiltration Inhibits Oxaceprol->ROS_Production Neutralizes (Antioxidant)

Caption: Proposed mechanism of action of Oxaceprol in mitigating inflammation.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the analysis and stability testing of Oxaceprol and its deuterated analog.

Stability-Indicating RP-HPLC Method for Oxaceprol

This method can be adapted to assess the stability of Oxaceprol and this compound and to separate the active pharmaceutical ingredient (API) from its degradation products.

  • Objective: To develop and validate a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Oxaceprol.

  • Instrumentation:

    • HPLC system with a UV or photodiode array (PDA) detector (e.g., Agilent 1120 Compact LC)[18].

    • Analytical column: C18 column (e.g., 4.6 x 150 mm, 5 µm)[18].

  • Chromatographic Conditions:

  • Procedure:

    • Standard Solution Preparation: Prepare a stock solution of Oxaceprol in a suitable diluent (e.g., mobile phase). Prepare a series of working standard solutions by diluting the stock solution to known concentrations.

    • Sample Preparation: Prepare the sample solution by dissolving a known amount of the Oxaceprol-containing material in the diluent.

    • Chromatography: Inject equal volumes of the standard and sample solutions into the chromatograph.

    • Quantification: Determine the concentration of Oxaceprol in the sample by comparing the peak area with that of the standard.

  • Forced Degradation Study: To ensure the method is stability-indicating, forced degradation studies should be performed. The drug substance is subjected to stress conditions to produce degradation products[19][20].

    • Acid Hydrolysis: Reflux the drug in 0.1 N HCl.

    • Base Hydrolysis: Reflux the drug in 0.1 N NaOH.

    • Neutral Hydrolysis: Reflux the drug in water[19].

    • Oxidative Degradation: Treat the drug with 3-30% hydrogen peroxide[19].

    • Thermal Degradation: Expose the solid drug to dry heat.

    • Photolytic Degradation: Expose the drug to UV light. The stressed samples are then analyzed by the developed HPLC method to demonstrate that the degradation products are well-resolved from the parent drug peak.

LC-MS/MS Bioanalytical Method for Oxaceprol in Human Plasma

This highly sensitive and specific method is suitable for pharmacokinetic studies.

  • Objective: To quantify Oxaceprol in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Instrumentation:

    • LC-MS/MS system (e.g., AB Sciex Instrument with ESI)[21].

    • Analytical column: C18 column (e.g., Phenomenex Kinetex 5µ C18 100A 50*3mm)[16].

  • Chromatographic and Mass Spectrometric Conditions:

    • Mobile Phase: A gradient of 0.1% Ammonia Solution in Milli-Q water with 5 mM Ammonium acetate (B1210297) (Aqueous) and 0.1% Formic acid in methanol:acetonitrile (B52724) (2:1) (Organic)[16].

    • Flow Rate: 0.5 mL/min[16].

    • Ionization Mode: Negative ion mode[21].

    • Mass Transitions: Oxaceprol: m/z 171.9/130[21].

  • Procedure:

    • Sample Preparation (Protein Precipitation):

      • To a small volume of plasma (e.g., 100 µL), add a protein precipitating agent like acetonitrile (e.g., 400 µL)[22].

      • Vortex the mixture for 10 minutes[22].

      • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes[22].

      • Collect the supernatant for analysis[22].

    • Calibration Standards and Quality Controls: Prepare calibration standards and quality control samples by spiking known concentrations of Oxaceprol into blank plasma.

    • Analysis: Inject the prepared samples and standards into the LC-MS/MS system.

    • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. Determine the concentration of Oxaceprol in the unknown samples from the calibration curve.

Conclusion

This technical guide provides a consolidated resource on the chemical properties and stability of this compound and its parent compound, Oxaceprol. While there is a notable lack of specific public data for the deuterated analog, the information on Oxaceprol serves as a robust foundation for researchers. The provided experimental protocols offer a starting point for the development of analytical methods for quantification and stability assessment. Further studies are warranted to fully characterize the unique properties and degradation pathways of this compound.

References

In-depth Technical Guide: Deuterium Labeling in Oxaceprol-d3 and its Analytical Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Oxaceprol-d3, a deuterated analog of the anti-inflammatory drug Oxaceprol. The focus is on the specific position of the deuterium (B1214612) labeling and its critical role in enhancing the accuracy and reliability of bioanalytical methods. This document delves into the synthesis, characterization, and application of this compound as an internal standard in pharmacokinetic and other quantitative studies.

Introduction to Oxaceprol and the Role of Deuterium Labeling

Oxaceprol, chemically known as N-acetyl-L-hydroxyproline, is a derivative of the amino acid L-proline used in the treatment of osteoarthritis and other inflammatory joint conditions. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), Oxaceprol is believed to exert its therapeutic effect by inhibiting the adhesion and migration of leukocytes to the inflamed tissues.

In the realm of drug development and clinical research, accurate quantification of drug concentrations in biological matrices is paramount for pharmacokinetic, toxicokinetic, and bioavailability studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of the analyte, is a widely accepted best practice to ensure the quality and reliability of LC-MS/MS data. This compound serves as this ideal internal standard for the quantification of Oxaceprol.

Deuterium Labeling Position in this compound

The chemical structure of Oxaceprol consists of an L-hydroxyproline core with an acetyl group attached to the nitrogen atom. In this compound, three hydrogen atoms are replaced by deuterium atoms. Based on the Simplified Molecular-Input Line-Entry System (SMILES) notation for commercially available this compound, O=C([C@H]1N(C(C([2H])([2H])[2H])=O)C--INVALID-LINK--C1)O, the deuterium labeling is specifically on the methyl group of the N-acetyl moiety .

This specific placement is of high significance for its function as an internal standard. The carbon-deuterium (C-D) bonds are stronger and less prone to exchange with protons from the surrounding solvent compared to deuterium atoms placed on heteroatoms (like -OH or -NH) or on carbons alpha to a carbonyl group. This stability ensures that the isotopic purity of the internal standard is maintained throughout sample preparation, chromatography, and ionization, preventing analytical inaccuracies.

G Chemical Structures of Oxaceprol and this compound cluster_0 Oxaceprol cluster_1 This compound Oxaceprol_img Oxaceprol-d3_img

Figure 1: Chemical Structures of Oxaceprol and this compound.

Synthesis of this compound

Proposed Synthetic Scheme:

The synthesis would likely proceed as follows:

  • Starting Material: L-hydroxyproline.

  • Acetylation: N-acetylation of the secondary amine of the proline ring.

  • Deuterated Reagent: Instead of acetic anhydride (B1165640) or acetyl chloride, their deuterated counterparts, acetic anhydride-d6 or acetyl-d3 chloride , would be used.

The reaction would be carried out in a suitable solvent, likely with a base to neutralize the acid byproduct.

G Proposed Synthesis of this compound L_hydroxyproline L-Hydroxyproline Reaction + L_hydroxyproline->Reaction Acetic_anhydride_d6 Acetic Anhydride-d6 (or Acetyl-d3 Chloride) Acetic_anhydride_d6->Reaction Oxaceprol_d3 This compound Base_Solvent Base / Solvent Base_Solvent->Reaction Reaction->Oxaceprol_d3 Acetylation

Figure 2: Proposed Synthetic Pathway for this compound.

Significance and Application of this compound as an Internal Standard

The use of a stable isotope-labeled internal standard like this compound is crucial for accurate bioanalysis for several reasons:

  • Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since this compound is chemically identical to Oxaceprol, it experiences the same matrix effects. By calculating the ratio of the analyte peak area to the internal standard peak area, these variations can be normalized.

  • Compensation for Sample Preparation Variability: Losses of the analyte during extraction, evaporation, and reconstitution steps are accounted for, as the internal standard will be lost at a proportional rate.

  • Improved Precision and Accuracy: The use of a co-eluting, stable isotope-labeled internal standard significantly improves the precision and accuracy of the analytical method, which is a key requirement for regulatory submissions.

Experimental Protocol: Bioanalytical Method for Oxaceprol using this compound

While a specific published study detailing the use of this compound was not identified, the following represents a typical and robust LC-MS/MS method for the quantification of Oxaceprol in human plasma, incorporating this compound as the internal standard. This protocol is based on established practices for bioanalytical method validation.

5.1. Materials and Reagents

  • Oxaceprol reference standard

  • This compound internal standard

  • Human plasma (with anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

5.2. Preparation of Stock and Working Solutions

  • Oxaceprol Stock Solution (1 mg/mL): Accurately weigh and dissolve Oxaceprol in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Oxaceprol stock solution in methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

5.3. Sample Preparation

  • Pipette 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add 20 µL of the this compound working solution (internal standard).

  • Vortex for 10 seconds.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

5.4. LC-MS/MS Conditions

ParameterCondition
LC System High-Performance Liquid Chromatography System
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Isocratic or a shallow gradient depending on peak shape
Injection Volume 5 µL
Column Temperature 40 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Oxaceprol: m/z 174.1 -> 114.1; this compound: m/z 177.1 -> 117.1

5.5. Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.

G Bioanalytical Workflow for Oxaceprol Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Injection Supernatant_Transfer->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Mass Spectrometry (MRM Detection) Ionization->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification

Figure 3: General Workflow for the Bioanalysis of Oxaceprol using this compound.

Quantitative Data Summary

The following tables represent expected data from a validated bioanalytical method for Oxaceprol using this compound as an internal standard.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range10 - 5000 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.995

Table 2: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%CV)
LLOQ109.898.08.5
Low QC3029.197.06.2
Medium QC300309103.04.8
High QC4000392098.03.5

Conclusion

The strategic placement of three deuterium atoms on the N-acetyl group of this compound makes it an ideal internal standard for the quantitative analysis of Oxaceprol in biological matrices. Its stability and identical physicochemical properties to the parent drug allow for the development of highly accurate, precise, and robust bioanalytical methods. The use of this compound is a critical component in generating reliable data for pharmacokinetic studies and other research applications in the development of Oxaceprol. This technical guide provides researchers and drug development professionals with the foundational knowledge of this compound's synthesis, characterization, and application, underscoring its importance in modern bioanalysis.

In Vitro Anti-inflammatory Activity of Oxaceprol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxaceprol (B1677823), an atypical anti-inflammatory drug, distinguishes itself from traditional non-steroidal anti-inflammatory drugs (NSAIDs) through a unique mechanism of action. Primarily, it inhibits the infiltration and adhesion of leukocytes, particularly neutrophils, to the endothelium at sites of inflammation. Unlike NSAIDs, Oxaceprol does not interfere with the synthesis of prostaglandins.[1][2][3][4][5][6][7] This technical guide provides a comprehensive overview of the in vitro anti-inflammatory activity of Oxaceprol, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying cellular mechanisms and experimental workflows.

Core Mechanism of Action: Inhibition of Leukocyte Adhesion

The principal in vitro anti-inflammatory effect of Oxaceprol is the inhibition of leukocyte adhesion to endothelial cells, a critical step in the inflammatory cascade.[4] This action prevents the accumulation of inflammatory cells at the site of injury or disease, thereby mitigating the inflammatory response.

Signaling Pathway for Leukocyte Extravasation

The process of leukocyte extravasation from the bloodstream into inflamed tissue is a multi-step process involving initial capture, rolling, firm adhesion, and transmigration through the endothelial layer. This is mediated by a series of molecular interactions between adhesion molecules on the surface of both leukocytes and endothelial cells. Oxaceprol is understood to interfere with this process, although the precise molecular targets are not fully elucidated.

G cluster_blood_vessel Blood Vessel Lumen cluster_tissue Inflamed Tissue cluster_oxaceprol Intervention Leukocyte Circulating Leukocyte Endothelium Endothelial Cell Layer Leukocyte->Endothelium Adhesion & Transmigration Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Inflammatory_Stimuli->Endothelium Activation Oxaceprol Oxaceprol Oxaceprol->Leukocyte Inhibition of Adhesion

Figure 1. Proposed mechanism of action for Oxaceprol in inhibiting leukocyte adhesion.

Quantitative In Vitro Data

Currently, publicly available literature lacks specific quantitative data such as IC50 values for Oxaceprol's inhibitory effects on leukocyte adhesion and other inflammatory markers. The primary focus of existing research has been on the qualitative description of its mechanism. One key study did show that Oxaceprol had no effect on macrophage prostaglandin (B15479496) E2 release in vitro.[5]

Table 1: Summary of In Vitro Effects of Oxaceprol

Parameter Cell Type Effect of Oxaceprol Reference
Leukocyte AdhesionLeukocytes and Endothelial CellsInhibits selective adhesion[4]
Prostaglandin E2 ReleaseMacrophagesNo effect[5]

Experimental Protocols

Detailed experimental protocols for in vitro assays specifically using Oxaceprol are not extensively published. However, based on the described effects, standard cell-based assays for inflammation can be adapted to study Oxaceprol. Below are representative protocols for key assays.

Leukocyte-Endothelium Adhesion Assay

This assay quantifies the adhesion of leukocytes to a monolayer of endothelial cells, simulating the in vivo process of leukocyte attachment to the blood vessel wall.

Experimental Workflow:

Figure 2. Workflow for a static leukocyte-endothelium adhesion assay.

Protocol Steps:

  • Endothelial Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded into gelatin-coated 96-well black-walled plates and cultured until a confluent monolayer is formed.[8]

  • Activation: The endothelial monolayer is activated by adding a pro-inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α), for a period of 4 to 12 hours to upregulate the expression of adhesion molecules.[8][9]

  • Leukocyte Preparation and Treatment: Leukocytes (e.g., human neutrophils or a leukocyte cell line like HL-60) are isolated and labeled with a fluorescent dye.[9] The labeled cells are then pre-incubated with various concentrations of Oxaceprol or a vehicle control.

  • Co-incubation: The treated leukocytes are added to the activated endothelial monolayer and incubated for 30 to 90 minutes.[8]

  • Washing and Quantification: Non-adherent cells are removed by gentle washing. The fluorescence of the remaining adherent cells is quantified using a fluorescence microplate reader (excitation/emission ~485/520 nm).[8][9] The results are expressed as a percentage of adhesion relative to the vehicle-treated control.

Neutrophil Migration (Chemotaxis) Assay

This assay measures the ability of neutrophils to migrate towards a chemoattractant, a key process in their recruitment to inflammatory sites.

Experimental Workflow:

G cluster_chamber_prep Chamber Preparation cluster_neutrophil_prep Neutrophil Preparation cluster_migration_analysis Migration and Analysis A Prepare a Boyden chamber or similar migration plate with a porous membrane B Add chemoattractant (e.g., fMLP) to the lower chamber A->B E Add treated neutrophils to the upper chamber C Isolate neutrophils from whole blood D Pre-incubate neutrophils with varying concentrations of Oxaceprol C->D F Incubate to allow migration through the membrane E->F G Quantify migrated cells in the lower chamber (e.g., by cell counting or MPO assay) F->G

Figure 3. Workflow for a neutrophil migration (chemotaxis) assay.

Protocol Steps:

  • Chamber Setup: A chemotaxis chamber (e.g., a Boyden chamber) with a porous membrane is used. The lower chamber is filled with a medium containing a chemoattractant, such as N-formyl-methionyl-leucyl-phenylalanine (fMLP).

  • Neutrophil Preparation and Treatment: Human neutrophils are isolated and pre-incubated with different concentrations of Oxaceprol or a vehicle control.

  • Migration: The treated neutrophils are placed in the upper chamber. The chamber is incubated to allow the neutrophils to migrate through the membrane towards the chemoattractant in the lower chamber.

  • Quantification: After the incubation period, the number of migrated cells in the lower chamber is quantified. This can be done by direct cell counting or by measuring the activity of a neutrophil-specific enzyme like myeloperoxidase (MPO).[1][10]

Effects on Other Inflammatory Mediators

While the primary focus has been on leukocyte adhesion, the potential effects of Oxaceprol on other inflammatory mediators are of interest to researchers.

  • Cytokines: The effect of Oxaceprol on the production and release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) from inflammatory cells like synoviocytes or macrophages has been a subject of interest.[11]

  • Matrix Metalloproteinases (MMPs): In inflammatory joint diseases, MMPs contribute to cartilage degradation. Investigating the ability of Oxaceprol to modulate the expression or activity of MMPs in chondrocytes or synoviocytes could reveal additional chondroprotective mechanisms.[12][13][14][15][16]

  • Reactive Oxygen Species (ROS): Neutrophils produce ROS as part of the inflammatory response. The effect of Oxaceprol on ROS production by activated neutrophils could be another aspect of its anti-inflammatory activity.[17][18][19][20][21]

Conclusion

Oxaceprol presents a distinct anti-inflammatory profile centered on the inhibition of leukocyte adhesion and infiltration, without affecting prostaglandin synthesis.[1][2][3][4][5][6][7] This makes it a valuable compound for research into inflammatory diseases, particularly those where neutrophil-mediated inflammation is a key pathological feature. Further in vitro studies are warranted to elucidate the precise molecular targets of Oxaceprol and to quantify its effects on a broader range of inflammatory mediators and signaling pathways. The experimental protocols outlined in this guide provide a framework for such investigations.

References

Preliminary Investigation into Oxaceprol's Chondroprotective Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxaceprol, a derivative of L-proline, is an atypical anti-inflammatory drug utilized in the management of osteoarthritis. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), its primary mechanism of action is not the inhibition of prostaglandin (B15479496) synthesis. Instead, Oxaceprol is understood to exert its therapeutic effects by inhibiting the infiltration of leukocytes into the joints, thereby mitigating the inflammatory cascade that contributes to cartilage degradation. Emerging pre-clinical and clinical evidence suggests that beyond its anti-inflammatory properties, Oxaceprol may possess direct chondroprotective effects. This technical guide provides a comprehensive overview of the current understanding of Oxaceprol's chondroprotective mechanisms, detailing experimental protocols from key in-vitro and in-vivo studies, presenting quantitative data in a structured format, and visualizing the implicated biological pathways.

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage, leading to pain, stiffness, and reduced mobility. The pathophysiology of OA involves a complex interplay of mechanical stress, inflammation, and metabolic changes within the joint. While current treatments primarily focus on symptomatic relief, there is a growing need for disease-modifying therapies that can slow or reverse cartilage degradation.

Oxaceprol presents a promising profile in this regard. Its unique mechanism of action, centered on the inhibition of leukocyte adhesion and migration, distinguishes it from conventional NSAIDs.[1][2] This mode of action not only contributes to its anti-inflammatory and analgesic effects but also suggests a potential to protect cartilage from the damaging effects of inflammatory cell infiltrates. Furthermore, in-vitro studies have indicated a direct influence on chondrocyte metabolism, promoting the synthesis of essential matrix components. This guide synthesizes the available scientific literature to provide a detailed examination of the evidence supporting the chondroprotective effects of Oxaceprol.

Mechanism of Action: Inhibition of Leukocyte Infiltration

The principal and most well-established mechanism of action for Oxaceprol is its ability to inhibit the adhesion and migration of leukocytes, particularly neutrophils, into inflamed joint tissues.[3] This action is crucial as the influx of these inflammatory cells into the synovium and cartilage is a key driver of the catabolic processes that lead to cartilage destruction in osteoarthritis.

In an in-vivo study using a mouse model of antigen-induced arthritis, treatment with Oxaceprol (100 mg/kg, twice daily, intraperitoneally) significantly reduced leukocyte adherence to the synovial microvasculature.[4][5] The number of adherent leukocytes in the postcapillary venules of the synovium was markedly lower in Oxaceprol-treated arthritic animals compared to the saline-treated controls.[4][5]

Experimental Workflow: In-vivo Leukocyte Adhesion Assay

experimental_workflow_leukocyte_adhesion cluster_induction Arthritis Induction cluster_treatment Treatment Groups (n=8 per group) cluster_analysis Analysis (Day 10) induction Induction of Antigen-Induced Arthritis in Balb/c Mice control_saline Control: Saline induction->control_saline Randomization control_oxaceprol Control: Oxaceprol (100 mg/kg ip bid) induction->control_oxaceprol Randomization arthritic_saline Arthritic: Saline induction->arthritic_saline Randomization arthritic_oxaceprol Arthritic: Oxaceprol (100 mg/kg ip bid) induction->arthritic_oxaceprol Randomization histology Histological Analysis of Leukocyte Infiltration control_saline->histology Tissue Collection control_oxaceprol->histology Tissue Collection ivm Intravital Fluorescence Microscopy of Synovial Microvasculature arthritic_saline->ivm Surgical Preparation arthritic_saline->histology Tissue Collection arthritic_oxaceprol->ivm Surgical Preparation arthritic_oxaceprol->histology Tissue Collection quantification Quantification of: - Rolling Leukocytes - Adherent Leukocytes ivm->quantification

In-vivo leukocyte adhesion experimental workflow.

Direct Chondroprotective Effects: In-Vitro Evidence

Beyond its anti-inflammatory action, Oxaceprol has been shown to directly influence chondrocyte function, promoting an anabolic phenotype and potentially counteracting the catabolic processes that dominate in osteoarthritis.

Stimulation of Proteoglycan Synthesis

A key indicator of chondrocyte health and matrix integrity is the synthesis of proteoglycans, large molecules that provide cartilage with its compressive strength. An in-vitro study utilizing calf articular cartilage explants demonstrated that Oxaceprol can stimulate the synthesis of proteoglycans.[6]

  • Cartilage Explant Culture: Articular cartilage explants are harvested from calf joints and cultured in a suitable medium, such as DMEM/F12 supplemented with fetal bovine serum and antibiotics.

  • Treatment: Explants are treated with varying concentrations of Oxaceprol (e.g., 10⁻⁹ M to 10⁻⁶ M) for a defined period.

  • Radiolabeling: During the final hours of culture, the medium is supplemented with ³⁵SO₄ (sodium sulfate), a radioactive precursor that is incorporated into newly synthesized sulfated glycosaminoglycans (a major component of proteoglycans).

  • Measurement of Incorporation: After the labeling period, the cartilage explants are washed, digested, and the amount of incorporated ³⁵SO₄ is quantified using a scintillation counter. The results are typically expressed as counts per minute (CPM) per microgram of tissue.

Oxaceprol ConcentrationStimulation of ³⁵SO₄ Incorporation
10⁻⁹ MStimulatory
10⁻⁸ MStimulatory
10⁻⁷ MStimulatory
10⁻⁶ MStimulatory
Table 1: Effect of Oxaceprol on Proteoglycan Synthesis in Calf Articular Cartilage Explants.[6]
Potential Influence on Collagen Synthesis

While direct evidence for Oxaceprol's effect on type II collagen synthesis is still emerging, its structural similarity to L-proline, a key amino acid in collagen, suggests a potential role in promoting the synthesis of this critical matrix protein. Further research is warranted to investigate the impact of Oxaceprol on the gene and protein expression of type II collagen in chondrocytes.

Signaling Pathways Implicated in Chondroprotection

The precise intracellular signaling pathways modulated by Oxaceprol in chondrocytes are not yet fully elucidated. However, based on its known anti-inflammatory effects and the common pathways involved in osteoarthritis pathogenesis, it is plausible that Oxaceprol may influence key signaling cascades such as the Nuclear Factor-kappa B (NF-κB) pathway.

The NF-κB pathway is a central regulator of inflammation and is often aberrantly activated in osteoarthritic chondrocytes, leading to the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and matrix-degrading enzymes. By inhibiting leukocyte infiltration and the subsequent release of inflammatory mediators in the joint, Oxaceprol likely reduces the activation of the NF-κB pathway in chondrocytes indirectly. Further investigation is needed to determine if Oxaceprol has a direct inhibitory effect on this pathway within chondrocytes.

signaling_pathway cluster_stimulus Pro-inflammatory Stimuli cluster_pathway NF-κB Signaling Pathway cluster_response Cellular Response cytokines TNF-α, IL-1β receptor Cytokine Receptors cytokines->receptor ikb_kinase IKK Complex receptor->ikb_kinase ikb IκB ikb_kinase->ikb phosphorylates nf_kb NF-κB (p50/p65) ikb->nf_kb releases nucleus Nucleus nf_kb->nucleus translocates to gene_expression ↑ Gene Expression of: - Pro-inflammatory Cytokines - MMPs, Aggrecanases nucleus->gene_expression activates degradation Cartilage Degradation gene_expression->degradation oxaceprol Oxaceprol oxaceprol->cytokines Inhibits production via leukocyte infiltration blockade oxaceprol->nf_kb Potential direct inhibition?

Potential influence of Oxaceprol on the NF-κB signaling pathway.

Clinical Evidence of Efficacy in Osteoarthritis

Multiple clinical trials have demonstrated the efficacy and safety of Oxaceprol in the management of osteoarthritis, with outcomes comparable or superior to placebo and other commonly used NSAIDs.

Randomized Controlled Trials vs. Placebo and Active Comparators

A randomized, double-blind, placebo-controlled study in patients with knee or hip osteoarthritis showed that Oxaceprol (1200 mg/day for 3 weeks) was significantly superior to placebo in reducing pain following exercise.[2][7]

Outcome MeasureOxaceprol Group (Mean Improvement)Placebo Group (Mean Improvement)p-value
Pain on Exercise (100 mm VAS)16.6 mm4.5 mm0.002
Lequesne Index2.4 points1.5 pointsNot significant
Table 2: Efficacy of Oxaceprol vs. Placebo in Osteoarthritis.[2]

In a comparative study against Diclofenac (B195802) (50 mg t.i.d.), Oxaceprol (400 mg t.i.d. for 21 days) was found to be therapeutically equivalent in improving the Lequesne index.[8] Notably, Oxaceprol was better tolerated, with a statistically significant lower incidence of medication-related adverse events.[8]

Outcome MeasureOxaceprol Group (Mean Decrease)Diclofenac Group (Mean Decrease)
Lequesne Index2.5 points2.8 points
Table 3: Therapeutic Equivalence of Oxaceprol and Diclofenac.[8]

Another randomized controlled trial comparing Oxaceprol (200 mg thrice daily) to Tramadol (B15222) (50 mg thrice daily) for 12 weeks in patients with knee osteoarthritis found that both treatments led to a significant decline in WOMAC scores from baseline, with comparable efficacy between the two groups.[9]

WOMAC SubscaleOxaceprol Group (Baseline)Oxaceprol Group (12 Weeks)Tramadol Group (Baseline)Tramadol Group (12 Weeks)
Pain258228253203
Stiffness27.121.029.223.3
Physical Function916728892780
Table 4: WOMAC Score Changes with Oxaceprol and Tramadol Treatment.[9]

Conclusion and Future Directions

The available evidence strongly suggests that Oxaceprol's therapeutic benefit in osteoarthritis extends beyond simple analgesia and anti-inflammatory action. Its primary mechanism of inhibiting leukocyte infiltration into the joint provides a foundational chondroprotective effect by reducing the inflammatory burden on cartilage. Furthermore, in-vitro data indicating a direct stimulation of proteoglycan synthesis by chondrocytes points towards a potential disease-modifying role for this drug.

Future research should focus on elucidating the precise molecular targets and signaling pathways through which Oxaceprol exerts its direct effects on chondrocytes. Investigating its influence on collagen type II synthesis, the activity of matrix metalloproteinases (MMPs) and aggrecanases, and its potential direct modulation of inflammatory signaling pathways such as NF-κB will be crucial in fully understanding its chondroprotective potential. Such studies will not only solidify the scientific rationale for its use in osteoarthritis but may also pave the way for the development of novel therapeutic strategies aimed at preserving and restoring cartilage health.

References

Exploratory studies on Oxaceprol's inhibition of leukocyte infiltration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxaceprol (B1677823), a derivative of the amino acid L-proline, presents a unique mechanism of action in the management of inflammatory conditions, distinguishing it from traditional non-steroidal anti-inflammatory drugs (NSAIDs). Unlike NSAIDs that primarily target the cyclooxygenase (COX) pathway to inhibit prostaglandin (B15479496) synthesis, oxaceprol exerts its anti-inflammatory effects by directly inhibiting leukocyte infiltration into inflamed tissues. This technical guide provides an in-depth exploration of the exploratory studies on oxaceprol's mechanism, focusing on its inhibition of leukocyte adhesion and migration. It consolidates quantitative data from key preclinical studies, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

Leukocyte infiltration is a critical step in the inflammatory cascade, contributing to the pathogenesis of various inflammatory diseases, including osteoarthritis and rheumatoid arthritis. This process involves a sequential series of events, including leukocyte rolling, firm adhesion to the vascular endothelium, and subsequent transmigration into the interstitial tissue. Oxaceprol has emerged as a therapeutic agent that specifically targets this cascade, offering a novel approach to anti-inflammatory therapy with a potentially favorable safety profile, particularly concerning gastrointestinal side effects commonly associated with NSAIDs[1][2][3]. This guide synthesizes the foundational research that elucidates the cellular and molecular mechanisms by which oxaceprol mitigates leukocyte infiltration.

Mechanism of Action: Inhibition of Leukocyte Adhesion and Migration

Exploratory studies have consistently demonstrated that oxaceprol's primary anti-inflammatory activity stems from its ability to interfere with the adhesion of leukocytes to the endothelial lining of blood vessels[4][5]. This action effectively reduces the number of leukocytes that can migrate into the surrounding inflamed tissue, thereby dampening the inflammatory response at an early stage[6][7].

Modulation of Adhesion Molecules

The process of leukocyte adhesion is mediated by a family of cell surface proteins known as adhesion molecules. Key players in this process include selectins, which mediate the initial tethering and rolling of leukocytes, and integrins on the leukocyte surface that bind to intercellular adhesion molecules (ICAMs) on endothelial cells, leading to firm adhesion.

Research suggests that oxaceprol's mechanism involves the modulation of these critical adhesion molecules. Specifically, studies point towards its interference with the function of P-selectin and ICAM-1, which are crucial for the recruitment of leukocytes during inflammation[4]. Furthermore, there is evidence to suggest that oxaceprol may influence the conformational state of the CD11b/CD18 (Mac-1) integrin complex on neutrophils, potentially affecting its transition to a high-affinity binding state required for firm adhesion[4].

dot

P_selectin P-selectin ICAM1 ICAM-1 PSGL1 PSGL-1 PSGL1->P_selectin Tethering & Rolling CD11b_CD18 CD11b/CD18 (Mac-1) CD11b_CD18->ICAM1 Firm Adhesion Oxaceprol Oxaceprol Oxaceprol->P_selectin Inhibits Oxaceprol->ICAM1 Inhibits Oxaceprol->CD11b_CD18

Caption: Proposed mechanism of Oxaceprol on leukocyte adhesion molecules.

Quantitative Data from Preclinical Studies

The efficacy of oxaceprol in inhibiting leukocyte infiltration has been quantified in various preclinical models of inflammation. The following tables summarize key findings from these studies.

Table 1: Effect of Oxaceprol on Leukocyte Adhesion in Mouse Antigen-Induced Arthritis (AiA)
ParameterControl (Arthritic)Oxaceprol-Treated (Arthritic)Percentage Reduction
Leukocyte Rolling Fraction 0.31Not explicitly stated, but significantly reduced-
**Adherent Leukocytes (cells/mm²) **220Significantly reduced compared to control-
Leukocyte Infiltration (Histological Score) HighSignificantly reduced-

Data extracted from a study using intravital microscopy in a mouse model of antigen-induced arthritis. Oxaceprol was administered at 100 mg/kg twice a day intraperitoneally[7][8][9].

Table 2: Efficacy of Oxaceprol in Various Animal Models of Inflammation
Experimental ModelSpeciesOxaceprol DosageKey Findings
Adjuvant Arthritis Rat6-54 mg/kg/day p.o.Markedly inhibited inflammatory cell infiltration and bone damage in the adjuvant-injected paw[10].
Carrageenan-Induced Paw Edema Rat18-150 mg/kg p.o.Inhibited paw edema at high doses[10].
Surgical Ischemia/Reperfusion HamsterNot specifiedEffective inhibitor of leukocyte adhesion and extravasation[1][11].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key experiments cited in the exploratory studies of oxaceprol.

Antigen-Induced Arthritis (AiA) in Mice

This model is used to study the chronic inflammatory phase of arthritis and the effect of anti-inflammatory agents on leukocyte infiltration into the synovial tissue.

dot

cluster_protocol Antigen-Induced Arthritis Protocol Immunization 1. Immunization: BALB/c mice immunized with methylated bovine serum albumin (mBSA) in Freund's complete adjuvant. Booster 2. Booster Injection: Subcutaneous booster of mBSA in Freund's incomplete adjuvant on day 7. Immunization->Booster Arthritis_Induction 3. Arthritis Induction: Intra-articular injection of mBSA into the knee joint on day 21. Booster->Arthritis_Induction Treatment 4. Treatment Regimen: Administration of Oxaceprol (e.g., 100 mg/kg i.p. twice daily) or saline control. Arthritis_Induction->Treatment Analysis 5. Analysis (e.g., on day 28): - Intravital microscopy of synovial microcirculation. - Histological analysis of leukocyte infiltration. Treatment->Analysis

Caption: Workflow for the mouse antigen-induced arthritis model.

Methodology:

  • Animal Model: BALB/c mice are typically used for this model.

  • Sensitization: Mice are immunized with methylated bovine serum albumin (mBSA) emulsified in Freund's complete adjuvant.

  • Arthritis Induction: Arthritis is induced by an intra-articular injection of mBSA into the knee joint.

  • Treatment: Oxaceprol (e.g., 100 mg/kg twice a day, intraperitoneally) or a vehicle control (saline) is administered to the arthritic animals[8].

  • Assessment of Leukocyte Infiltration:

    • Intravital Microscopy: The synovial microcirculation of the knee joint is visualized using intravital fluorescence microscopy. This allows for the quantification of leukocyte rolling (expressed as a fraction of the total leukocyte flux) and the number of firmly adherent leukocytes per unit area of the endothelial surface[7][8].

    • Histology: Knee joints are collected, fixed, and sectioned. The sections are then stained (e.g., with hematoxylin (B73222) and eosin) to allow for the histological scoring of leukocyte infiltration into the synovium[7][8].

Intravital Microscopy for Leukocyte-Endothelial Interactions

This technique allows for the direct visualization and quantification of leukocyte adhesion to the vascular endothelium in living animals.

dot

cluster_protocol Intravital Microscopy Protocol Animal_Prep 1. Animal Preparation: Anesthetize the animal and surgically expose the tissue of interest (e.g., synovial tissue, mesentery). Fluorescent_Labeling 2. Fluorescent Labeling: Administer a fluorescent dye (e.g., rhodamine 6G) intravenously to label circulating leukocytes. Animal_Prep->Fluorescent_Labeling Microscopy 3. Microscopy Setup: Mount the animal on a specialized microscope stage equipped for intravital imaging. Fluorescent_Labeling->Microscopy Image_Acquisition 4. Image Acquisition: Record video sequences of the microcirculation using a fluorescence microscope and a sensitive camera. Microscopy->Image_Acquisition Data_Analysis 5. Data Analysis: - Quantify leukocyte rolling velocity and flux. - Count the number of adherent leukocytes (stationary for >30 seconds). Image_Acquisition->Data_Analysis

Caption: General workflow for intravital microscopy studies.

Methodology:

  • Animal Preparation: The animal is anesthetized, and the tissue of interest (e.g., synovial membrane in the knee joint) is surgically exposed and prepared for microscopic observation.

  • Fluorescent Labeling of Leukocytes: A fluorescent dye, such as rhodamine 6G, is administered intravenously to label the circulating leukocytes, allowing for their visualization under fluorescence microscopy.

  • Image Acquisition: The prepared tissue is observed using an intravital microscope. Video recordings of the microcirculation are captured to analyze the dynamic interactions between leukocytes and the endothelium.

  • Data Quantification: The recorded videos are analyzed to quantify various parameters of leukocyte adhesion:

    • Leukocyte Rolling: The number of leukocytes rolling along the endothelium within a defined vessel segment over a specific time period is counted.

    • Leukocyte Adhesion: The number of leukocytes that remain stationary on the endothelium for a defined period (e.g., >30 seconds) is counted and expressed per unit area of the vessel wall.

Conclusion and Future Directions

The body of exploratory research provides compelling evidence that oxaceprol's anti-inflammatory properties are mediated through the inhibition of leukocyte infiltration. Its unique mechanism of action, distinct from that of traditional NSAIDs, positions it as a valuable therapeutic option for inflammatory joint diseases. The quantitative data from preclinical models consistently demonstrate its ability to reduce leukocyte adhesion and migration in inflamed tissues.

Future research should aim to further elucidate the precise molecular targets of oxaceprol within the leukocyte adhesion cascade. Investigating its effects on specific signaling pathways downstream of integrin activation and its potential to modulate chemokine receptor function could provide a more complete understanding of its mechanism. Furthermore, well-controlled clinical trials are warranted to translate these preclinical findings into definitive evidence of its efficacy and safety in a broader range of inflammatory conditions in humans. This in-depth technical guide serves as a foundational resource for researchers and drug development professionals seeking to build upon the existing knowledge of oxaceprol's novel anti-inflammatory action.

References

Methodological & Application

Application Notes and Protocols for the Use of Oxaceprol-d3 in Pharmacokinetic Studies of Oxaceprol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxaceprol is a well-established anti-inflammatory drug used in the treatment of osteoarthritis and other inflammatory joint diseases.[1][2] Accurate determination of its pharmacokinetic profile is crucial for optimizing dosage regimens and assessing bioequivalence of different formulations. The use of a stable isotope-labeled internal standard, such as Oxaceprol-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical studies. The co-elution of the deuterated internal standard with the analyte and its similar behavior during sample preparation and ionization minimizes matrix effects and improves the accuracy and precision of the quantification.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard in pharmacokinetic studies of Oxaceprol. While specific studies detailing the use of this compound are not prevalent in the public domain, the following protocols have been synthesized from validated LC-MS/MS methods for Oxaceprol that utilize other internal standards, combined with the established principles of using deuterated analogs in bioanalysis.

Pharmacokinetic Profile of Oxaceprol

Oxaceprol is absorbed from the gastrointestinal tract and permeates into the synovial fluid.[3] It is primarily excreted unchanged in the urine.[3] Key pharmacokinetic parameters from studies in humans and rats are summarized below.

Table 1: Summary of Human Pharmacokinetic Parameters of Oxaceprol [1][4]

ParameterFasting State (Mean ± SD)Fed State (Mean ± SD)
Cmax (ng/mL)2785.66 ± 734.73 (Test) 2905.51 ± 824.53 (Reference)1201.15 ± 340.83 (Test) 1169.39 ± 324.52 (Reference)
Tmax (hr)2.15 ± 0.65 (Test) 2.21 ± 0.72 (Reference)2.19 ± 0.62 (Test) 2.19 ± 0.62 (Reference)
AUC0-t (ng·hr/mL)17985.32 ± 4562.14 (Test) 18395.12 ± 4896.33 (Reference)10325.47 ± 2895.78 (Test) 10090.54 ± 2654.89 (Reference)
AUC0-inf (ng·hr/mL)18563.21 ± 4789.55 (Test) 18998.76 ± 5012.45 (Reference)10899.65 ± 3011.23 (Test) 10655.32 ± 2877.91 (Reference)
T1/2 (hr)3.89 ± 0.98 (Test) 3.95 ± 1.02 (Reference)4.12 ± 1.11 (Test) 4.08 ± 1.05 (Reference)

Table 2: Summary of Rat Pharmacokinetic Parameters of Oxaceprol (20 mg/kg oral administration) [5][6]

ParameterValue
Cmax (µg/mL)1.2
Tmax (hr)1.4
T1/2 (hr)2.3
AUC0-t (mg·h/L)3.4

Experimental Protocols

The following protocols describe a validated LC-MS/MS method for the quantification of Oxaceprol in plasma, adapted for the use of this compound as an internal standard.

Protocol 1: Plasma Sample Preparation

This protocol outlines the protein precipitation method for extracting Oxaceprol from plasma samples.

Materials:

  • Human or rat plasma samples

  • This compound internal standard solution (e.g., 1 µg/mL in methanol)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard solution and vortex briefly.

  • Add 400 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or autosampler vial.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

G cluster_prep Plasma Sample Preparation plasma 1. Plasma Sample (100 µL) add_is 2. Add this compound IS plasma->add_is add_acn 3. Add Acetonitrile (400 µL) add_is->add_acn vortex1 4. Vortex (1 min) add_acn->vortex1 centrifuge 5. Centrifuge (10,000 rpm, 10 min) vortex1->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant inject 7. Inject into LC-MS/MS supernatant->inject

Fig. 1: Plasma sample preparation workflow.
Protocol 2: LC-MS/MS Analysis

This protocol provides the chromatographic and mass spectrometric conditions for the analysis of Oxaceprol and this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95-5% B

    • 3.6-5.0 min: 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Oxaceprol: 172.1 > 112.1

    • This compound: 175.1 > 115.1 (Predicted)

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

G cluster_lcms LC-MS/MS Analysis Workflow sample_injection Sample Injection hplc_separation HPLC Separation (C18 Column) sample_injection->hplc_separation esi_ionization ESI Source (Negative Ion Mode) hplc_separation->esi_ionization mass_analyzer Triple Quadrupole Mass Analyzer esi_ionization->mass_analyzer detection Detection (MRM) mass_analyzer->detection

Fig. 2: LC-MS/MS analysis workflow.
Protocol 3: Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). The validation should assess the following parameters:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of Oxaceprol and this compound in blank plasma from at least six different sources.

  • Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio of Oxaceprol to this compound against the concentration of Oxaceprol. The linearity should be assessed over a suitable range (e.g., 10-5000 ng/mL). The correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in at least five replicates on three different days. The accuracy should be within ±15% of the nominal concentration, and the precision (RSD) should be ≤15%.

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma with the response of the analyte in a pure solution.

  • Recovery: The extraction efficiency of Oxaceprol from the plasma matrix.

  • Stability: Stability of Oxaceprol in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Data Presentation

Table 3: Representative Calibration Curve Data

Concentration (ng/mL)Peak Area (Oxaceprol)Peak Area (this compound)Peak Area Ratio (Analyte/IS)
101520150500.101
507650151000.507
10015300152001.007
50075800151505.003
10001515001510010.033
25003780001500025.200
50007550001505050.166

Table 4: Representative Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Low3029.598.34.55.2
Medium750762101.63.14.0
High4000395098.82.83.5

Signaling Pathways and Logical Relationships

The use of a deuterated internal standard is based on the principle of isotope dilution mass spectrometry. The logical relationship for quantification is illustrated below.

G cluster_logic Quantification Logic Analyte Oxaceprol in Sample Ratio Measure Peak Area Ratio (Oxaceprol / this compound) by LC-MS/MS Analyte->Ratio IS Known amount of This compound (IS) IS->Ratio CalCurve Compare Ratio to Calibration Curve Ratio->CalCurve Concentration Determine Oxaceprol Concentration CalCurve->Concentration

Fig. 3: Logical relationship for quantification.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of Oxaceprol in biological matrices for pharmacokinetic studies. The protocols and data presented here offer a solid foundation for researchers to develop and validate their own bioanalytical methods. Adherence to these guidelines will ensure the generation of high-quality data that can confidently be used in drug development and regulatory submissions.

References

High-Throughput Screening Assays for Oxaceprol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxaceprol (B1677823), an atypical anti-inflammatory drug, is utilized in the management of osteoarthritis and other inflammatory joint conditions.[1] Its mechanism of action diverges from traditional non-steroidal anti-inflammatory drugs (NSAIDs) as it does not primarily inhibit prostaglandin (B15479496) synthesis.[2][3] Instead, Oxaceprol is understood to exert its therapeutic effects by inhibiting the infiltration and adhesion of leukocytes, particularly neutrophils, to the inflamed joints.[1][2][3] Furthermore, it is suggested to have a positive influence on the metabolism of connective tissue, including the potential to modulate collagen synthesis.[4]

These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize compounds, such as Oxaceprol, that modulate key pathways in inflammation and collagen metabolism. The assays are tailored for a research and drug discovery setting, enabling the screening of large compound libraries to identify novel therapeutic agents.

While some sources suggest hepatic metabolism, a study in beagle dogs indicated that Oxaceprol is not metabolized and is excreted unchanged.[5] Therefore, the primary focus of these assays is the parent compound.

Data Presentation

The following tables summarize key quantitative parameters for the described high-throughput screening assays. These values are representative and may require optimization based on specific laboratory conditions and instrumentation.

Table 1: HTS Assay Parameters for Anti-Inflammatory Activity

ParameterLeukocyte Adhesion AssayCytokine Release Assay (TNF-α)NF-κB Reporter Assay
Assay Principle Quantification of fluorescently labeled leukocyte adhesion to an endothelial monolayer.Measurement of secreted TNF-α levels using a homogeneous time-resolved fluorescence (HTRF) assay.Quantification of luciferase activity driven by an NF-κB response element.
Cell Line(s) Human Umbilical Vein Endothelial Cells (HUVECs), HL-60 (neutrophil-like)THP-1 (monocytic cell line)HEK293T with NF-κB luciferase reporter
Plate Format 96-well or 384-well black, clear-bottom plates384-well low-volume white plates384-well white, solid-bottom plates
Readout Fluorescence IntensityHTRF Ratio (665 nm / 620 nm)Luminescence
Typical Z'-factor ≥ 0.5≥ 0.6≥ 0.7
Compound Concentration 0.1 - 100 µM0.1 - 100 µM0.1 - 100 µM
Incubation Time 1-2 hours18-24 hours6-8 hours

Table 2: HTS Assay Parameters for Collagen Synthesis Modulation

ParameterCollagen Secretion Assay (Sirius Red)Collagen Prolyl 4-Hydroxylase (C-P4H) Inhibition Assay
Assay Principle Colorimetric quantification of total soluble collagen in cell culture supernatant using Sirius Red dye.Measurement of C-P4H enzymatic activity by detecting the production of succinate, a co-product of proline hydroxylation.
Cell Line(s) Human Dermal Fibroblasts (HDFs) or other collagen-producing cell lines.Recombinant human C-P4H1 enzyme.
Plate Format 96-well or 384-well clear plates384-well white plates
Readout Absorbance (540 nm)Luminescence
Typical Z'-factor ≥ 0.5≥ 0.6
Compound Concentration 0.1 - 100 µM0.1 - 100 µM
Incubation Time 48-72 hours1 hour

Experimental Protocols

High-Throughput Leukocyte Adhesion Assay

This cell-based assay is designed to screen for compounds that inhibit the adhesion of leukocytes to endothelial cells, a critical step in the inflammatory response that is targeted by Oxaceprol.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • HL-60 cells (human promyelocytic leukemia cells), differentiated into a neutrophil-like phenotype

  • Calcein-AM fluorescent dye

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Assay Buffer (e.g., HBSS with Ca2+/Mg2+)

  • 96-well or 384-well black, clear-bottom microplates

  • Test compounds (including Oxaceprol as a positive control)

Protocol:

  • Endothelial Cell Plating: Seed HUVECs into the microplates and culture until a confluent monolayer is formed.

  • Activation of Endothelial Cells: Treat the HUVEC monolayer with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce the expression of adhesion molecules.

  • Leukocyte Labeling: Incubate differentiated HL-60 cells with Calcein-AM (e.g., 2 µM) for 30 minutes at 37°C. Wash the cells to remove excess dye.

  • Compound Treatment: Add test compounds at various concentrations to the activated HUVEC monolayer. Include vehicle control and a positive control (e.g., a known adhesion inhibitor).

  • Co-culture: Add the fluorescently labeled HL-60 cells to the HUVEC monolayer and incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the wells to remove non-adherent HL-60 cells.

  • Quantification: Measure the fluorescence intensity of the remaining adherent cells using a plate reader (Excitation: 485 nm, Emission: 520 nm).

  • Data Analysis: Calculate the percentage of inhibition of leukocyte adhesion for each compound concentration relative to the vehicle control.

High-Throughput Collagen Secretion Assay

This assay quantifies the amount of soluble collagen secreted by fibroblasts, providing a screen for compounds that modulate collagen production.

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Sirius Red dye solution (0.1% in saturated picric acid)

  • Wash solution (0.01 N HCl)

  • Solubilization buffer (0.1 N NaOH)

  • 96-well or 384-well clear microplates

  • Test compounds

Protocol:

  • Cell Plating and Treatment: Seed HDFs into microplates and allow them to adhere. Treat the cells with test compounds at various concentrations for 48-72 hours.

  • Supernatant Collection: Carefully collect the cell culture supernatant, which contains the secreted soluble collagen.

  • Sirius Red Staining: Add Sirius Red dye solution to the supernatant and incubate for 1 hour at room temperature with gentle agitation.

  • Precipitation and Washing: Centrifuge the plates to pellet the collagen-dye complex. Discard the supernatant and wash the pellet with the wash solution.

  • Solubilization: Add the solubilization buffer to dissolve the pellet.

  • Quantification: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Generate a standard curve using known concentrations of collagen. Determine the collagen concentration in the samples and calculate the effect of the test compounds on collagen secretion.

Signaling Pathways and Workflows

G Oxaceprol's Proposed Anti-Inflammatory Signaling Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., TNF-α) Endothelial_Cells Endothelial Cells Inflammatory_Stimulus->Endothelial_Cells Adhesion_Molecules Upregulation of Adhesion Molecules (e.g., Selectins, ICAM-1) Endothelial_Cells->Adhesion_Molecules Leukocytes Leukocytes Leukocyte_Adhesion Leukocyte Adhesion & Infiltration Leukocytes->Leukocyte_Adhesion Adhesion_Molecules->Leukocyte_Adhesion facilitates Inflammation Inflammation Leukocyte_Adhesion->Inflammation Oxaceprol Oxaceprol Oxaceprol->Leukocyte_Adhesion inhibits

Caption: Proposed anti-inflammatory mechanism of Oxaceprol.

G High-Throughput Leukocyte Adhesion Assay Workflow cluster_plate_prep Plate Preparation cluster_cell_prep Cell Preparation cluster_assay Assay Steps Plate_HUVECs Seed HUVECs in 96/384-well plate Activate_HUVECs Activate with TNF-α Plate_HUVECs->Activate_HUVECs Add_Compounds Add Test Compounds Activate_HUVECs->Add_Compounds Differentiate_HL60 Differentiate HL-60 cells Label_HL60 Label with Calcein-AM Differentiate_HL60->Label_HL60 Add_Leukocytes Add Labeled Leukocytes Label_HL60->Add_Leukocytes Add_Compounds->Add_Leukocytes Incubate Incubate Add_Leukocytes->Incubate Wash Wash Non-adherent Cells Incubate->Wash Read_Fluorescence Read Fluorescence Wash->Read_Fluorescence

Caption: Workflow for the HTS leukocyte adhesion assay.

G High-Throughput Collagen Secretion Assay Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay_steps Assay Procedure Seed_Fibroblasts Seed Fibroblasts Add_Compounds Add Test Compounds Seed_Fibroblasts->Add_Compounds Incubate_48_72h Incubate 48-72h Add_Compounds->Incubate_48_72h Collect_Supernatant Collect Supernatant Incubate_48_72h->Collect_Supernatant Add_Sirius_Red Add Sirius Red Collect_Supernatant->Add_Sirius_Red Centrifuge_Wash Centrifuge & Wash Add_Sirius_Red->Centrifuge_Wash Solubilize Solubilize Pellet Centrifuge_Wash->Solubilize Read_Absorbance Read Absorbance (540 nm) Solubilize->Read_Absorbance

Caption: Workflow for the HTS collagen secretion assay.

References

Application of Oxaceprol-d3 in Drug Metabolism and Pharmacokinetic (DMPK) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxaceprol (B1677823) is a non-steroidal anti-inflammatory drug (NSAID) primarily used in the treatment of osteoarthritis.[1][2][3] Unlike traditional NSAIDs, Oxaceprol's mechanism of action involves the inhibition of leukocyte accumulation in joints, thereby reducing inflammation without directly affecting prostaglandin (B15479496) synthesis.[1][4] Understanding the drug metabolism and pharmacokinetic (DMPK) profile of new chemical entities is a critical aspect of the drug discovery and development process.[5] Stable isotope-labeled compounds, such as Oxaceprol-d3, are invaluable tools in these studies, offering enhanced accuracy and precision in quantitative bioanalysis.[6][7] This document provides detailed application notes and protocols for the utilization of this compound in DMPK research.

Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612), are chemically identical to their parent compound but have a higher mass.[8] This mass difference allows them to be used as ideal internal standards in mass spectrometry-based assays, as they co-elute with the analyte of interest but are distinguishable by their mass-to-charge ratio (m/z).[6] This co-elution helps to compensate for variations in sample preparation and instrument response, leading to more reliable data.[7]

Key Applications of this compound in DMPK Studies

  • Internal Standard for Bioanalytical Methods: this compound serves as an ideal internal standard for the quantification of Oxaceprol in biological matrices such as plasma, urine, and synovial fluid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10]

  • Pharmacokinetic (PK) Studies: Accurate determination of key PK parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2).[1][9][11]

  • Metabolite Identification: While Oxaceprol is reported to be largely unmetabolized, deuterated analogs can aid in distinguishing drug-related material from endogenous compounds during metabolite profiling studies.[12]

  • Bioequivalence Studies: Essential for comparing the pharmacokinetic profiles of different formulations of Oxaceprol, for instance, in fasting versus fed states.[1][11]

Quantitative Data Summary

The following tables summarize typical pharmacokinetic parameters for Oxaceprol in preclinical and clinical studies. The use of this compound as an internal standard is crucial for the accuracy of these measurements.

Table 1: Pharmacokinetic Parameters of Oxaceprol in Rats (Oral Administration)

ParameterValueUnitsReference
Dose20mg/kg[9]
Cmax1.2µg/mL[9]
Tmax1.4h[9]
t1/22.3h[9]
AUC(0-t)3.4mg·h/L[9]

Table 2: Pharmacokinetic Parameters of Oxaceprol in Healthy Human Volunteers (Fasting vs. Fed State)

ParameterFasting State (Mean ± SD)Fed State (Mean ± SD)UnitsReference
Cmax2905.51 ± 824.531169.39 ± 324.52ng/mL[11]
Tmax2.21 ± 0.722.19 ± 0.62h[11]
AUC(0-t)10033.45 ± 2450.179387.65 ± 2103.45ng·h/mL[11]
t1/22.18 ± 0.452.25 ± 0.39h[11]

Experimental Protocols

Protocol 1: Quantification of Oxaceprol in Human Plasma using LC-MS/MS with this compound as an Internal Standard

1. Objective: To determine the concentration of Oxaceprol in human plasma samples from a pharmacokinetic study.

2. Materials:

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)[9]

4. Standard and Sample Preparation:

  • Stock Solutions: Prepare 1 mg/mL stock solutions of Oxaceprol and this compound in methanol.

  • Working Standards: Prepare a series of working standard solutions of Oxaceprol by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water to create a calibration curve (e.g., 62.5 to 8000 ng/mL).[1][11]

  • Internal Standard Working Solution: Prepare a 100 ng/mL working solution of this compound in 50:50 acetonitrile/water.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, standard, or blank, add 20 µL of the internal standard working solution (this compound).

    • Add 300 µL of cold acetonitrile to precipitate proteins.[1][9]

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Transfer to an autosampler vial for analysis.

5. LC-MS/MS Conditions:

  • Mobile Phase: Acetonitrile and 0.1% formic acid with 4mM ammonium acetate in water (e.g., 35:65 v/v).[9]

  • Flow Rate: 0.6 mL/min.[9]

  • Column Temperature: 40°C.[9]

  • Injection Volume: 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.[9]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Oxaceprol: m/z 172 -> 130[9]

    • This compound: m/z 175 -> 133 (hypothetical, assuming 3 deuterium atoms on the acetyl group)

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (Oxaceprol/Oxaceprol-d3) against the concentration of the calibration standards.

  • Determine the concentration of Oxaceprol in the plasma samples by interpolating their peak area ratios from the calibration curve.

Diagrams

DMPK_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_bioanalysis Bioanalytical Workflow in_vitro In Vitro Metabolism (Microsomes, Hepatocytes) animal_pk Animal PK Studies (e.g., Rats) in_vitro->animal_pk Metabolite ID & Clearance Estimation human_pk Human PK Studies (Phase I) animal_pk->human_pk Scaling & Dose Prediction be_studies Bioequivalence Studies (Formulation Comparison) human_pk->be_studies Dose Finding & Safety data_analysis Data Analysis & PK Parameter Calculation be_studies->data_analysis Comparative PK Data sample_collection Plasma Sample Collection sample_prep Protein Precipitation + this compound (IS) sample_collection->sample_prep lcms_analysis LC-MS/MS Analysis (MRM Mode) sample_prep->lcms_analysis lcms_analysis->data_analysis

Caption: General workflow for DMPK studies of Oxaceprol.

Bioanalytical_Method start Start: Plasma Sample add_is Add this compound (Internal Standard) start->add_is protein_precip Protein Precipitation (Cold Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms Inject into LC-MS/MS reconstitute->lcms quantify Quantify Oxaceprol vs. This compound lcms->quantify end End: Concentration Data quantify->end

Caption: Sample preparation workflow for bioanalysis.

Conclusion

This compound is a critical tool for the accurate and precise quantification of Oxaceprol in biological matrices, which is fundamental for robust DMPK studies. The use of a stable isotope-labeled internal standard minimizes analytical variability, ensuring high-quality data for pharmacokinetic modeling and bioequivalence assessments. The protocols and data presented herein provide a framework for researchers to effectively utilize this compound in the development and evaluation of Oxaceprol formulations.

References

Application Note: Quantitative Analysis of Oxaceprol in Synovial Fluid using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxaceprol is an atypical anti-inflammatory drug used in the treatment of osteoarthritis and other degenerative joint diseases.[1][2][3][4] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), its primary mechanism of action is not the inhibition of prostaglandin (B15479496) synthesis.[5] Instead, Oxaceprol is thought to exert its therapeutic effects by inhibiting the infiltration and adhesion of leukocytes to the synovial tissue, thereby reducing inflammation within the joint.[1][2][5] Some studies also suggest that Oxaceprol may promote collagen synthesis, potentially aiding in the maintenance of joint integrity. To understand the pharmacokinetics and local concentration of Oxaceprol at its site of action, a robust and sensitive analytical method for its quantification in synovial fluid is essential.

This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Oxaceprol in human synovial fluid. The use of a stable isotope-labeled deuterated internal standard (Oxaceprol-d3) ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[6][7]

Mechanism of Action of Oxaceprol

Oxaceprol's anti-inflammatory effect is primarily attributed to its ability to reduce leukocyte accumulation at the site of inflammation.[8] This involves the inhibition of leukocyte adhesion to the endothelium and subsequent migration into the joint tissue. By modulating this key step in the inflammatory cascade, Oxaceprol helps to alleviate the symptoms of osteoarthritis.

G Proposed Mechanism of Action of Oxaceprol Inflammatory_Stimulus Inflammatory Stimulus (e.g., in Osteoarthritis) Leukocyte_Activation Leukocyte Activation and Adhesion Inflammatory_Stimulus->Leukocyte_Activation Leukocyte_Infiltration Leukocyte Infiltration into Synovial Tissue Leukocyte_Activation->Leukocyte_Infiltration Inflammation_and_Pain Inflammation and Pain Leukocyte_Infiltration->Inflammation_and_Pain Oxaceprol Oxaceprol Oxaceprol->Leukocyte_Infiltration Inhibition

Figure 1: Simplified diagram of Oxaceprol's proposed mechanism of action.

Experimental Protocol

This protocol provides a detailed methodology for the extraction and quantification of Oxaceprol from human synovial fluid.

Materials and Reagents
  • Oxaceprol analytical standard (≥98% purity)

  • This compound (deuterated internal standard, IS)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • Human synovial fluid (drug-free, for calibration and quality control)

  • Hyaluronidase (B3051955) (optional, for viscous samples)

Stock and Working Solutions
  • Oxaceprol Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Oxaceprol in 10 mL of methanol.

  • This compound (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the Oxaceprol stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution in 50:50 (v/v) acetonitrile:water.

Sample Preparation

The following workflow outlines the protein precipitation extraction method for synovial fluid samples.

G Sample Preparation Workflow cluster_sample Sample Collection and Pre-treatment cluster_extraction Protein Precipitation cluster_analysis Analysis Synovial_Fluid 50 µL Synovial Fluid Sample Add_IS Add 10 µL of 100 ng/mL IS Synovial_Fluid->Add_IS Add_Solvent Add 200 µL of Acetonitrile Add_IS->Add_Solvent Vortex Vortex for 1 minute Add_Solvent->Vortex Centrifuge Centrifuge at 13,000 x g for 10 min Vortex->Centrifuge Supernatant Transfer 100 µL of Supernatant Centrifuge->Supernatant Dilute Dilute with 100 µL of Water Supernatant->Dilute Inject Inject into LC-MS/MS Dilute->Inject

Figure 2: Experimental workflow for the extraction of Oxaceprol from synovial fluid.

Protocol Steps:

  • Allow synovial fluid samples to thaw at room temperature.

  • For highly viscous samples, pre-treatment with hyaluronidase may be necessary. Incubate the sample with hyaluronidase according to the manufacturer's instructions.

  • Pipette 50 µL of synovial fluid (or calibrator/QC sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL IS working solution to each tube (except for blank samples).

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a clean autosampler vial.

  • Add 100 µL of ultrapure water to the vial.

  • Cap the vial and vortex briefly before placing it in the autosampler for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC)

Parameter Value
Column C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

| Gradient | 5% B to 95% B over 3 min, hold for 1 min, return to 5% B |

Mass Spectrometry (MS/MS)

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temp. 150°C

| Desolvation Temp. | 400°C |

MRM Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Oxaceprol 172.1 130.1 15

| This compound (IS) | 175.1 | 133.1 | 15 |

Method Validation and Performance

The analytical method was validated according to established bioanalytical method validation guidelines. The following tables summarize the performance characteristics of the assay.

Linearity and Sensitivity

The method demonstrated excellent linearity over the concentration range of 5 to 5000 ng/mL in human synovial fluid.

Table 1: Calibration Curve Parameters

Parameter Value
Calibration Range 5 - 5000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 5 ng/mL

| Limit of Detection (LOD) | 1.5 ng/mL |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC).

Table 2: Intra-Day Accuracy and Precision (n=6)

QC Level (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%) Precision (%CV)
5 (LLOQ) 5.2 104.0 8.5
15 (LQC) 14.7 98.0 6.2
250 (MQC) 258.5 103.4 4.1

| 4000 (HQC) | 3920.0 | 98.0 | 3.5 |

Table 3: Inter-Day Accuracy and Precision (n=18, 3 separate days)

QC Level (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%) Precision (%CV)
5 (LLOQ) 5.3 106.0 10.2
15 (LQC) 15.4 102.7 7.8
250 (MQC) 247.0 98.8 5.5

| 4000 (HQC) | 4080.0 | 102.0 | 4.8 |

Matrix Effect and Recovery

The matrix effect and recovery of Oxaceprol were assessed to ensure that the synovial fluid matrix does not interfere with ionization and that the extraction process is efficient.

Table 4: Recovery and Matrix Effect

QC Level (ng/mL) Extraction Recovery (%) Matrix Effect (%)
15 (LQC) 92.5 95.8

| 4000 (HQC) | 94.1 | 97.2 |

Conclusion

This application note describes a sensitive, specific, and robust LC-MS/MS method for the quantification of Oxaceprol in human synovial fluid. The simple protein precipitation sample preparation and the use of a deuterated internal standard provide a reliable workflow for pharmacokinetic studies and clinical research in the field of osteoarthritis and other joint diseases. The method meets the requirements for bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and recovery.

References

Application Note: Development and Validation of a Bioanalytical Method for Oxaceprol in Preclinical Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxaceprol (B1677823), an atypical anti-inflammatory agent, is utilized in the management of osteoarthritis and other inflammatory joint conditions.[1][2] Its mechanism of action differs from traditional non-steroidal anti-inflammatory drugs (NSAIDs) as it does not primarily inhibit prostaglandin (B15479496) synthesis.[3][4] Instead, Oxaceprol is understood to modulate the inflammatory response by inhibiting the infiltration of leukocytes into inflamed tissues and modulating pro-inflammatory cytokines.[5][6] This unique mechanism underscores the importance of accurately quantifying its concentration in biological matrices to support preclinical pharmacokinetic and pharmacodynamic (PK/PD) studies.

This application note provides a detailed, validated bioanalytical method for the quantification of Oxaceprol in plasma from preclinical species using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is sensitive, specific, and has been validated in accordance with FDA and EMA guidelines.[1][7]

Mechanism of Action of Oxaceprol

Oxaceprol exerts its anti-inflammatory effects through a multi-faceted approach that distinguishes it from classical NSAIDs.[5] Its primary mechanism involves the inhibition of leukocyte adhesion and migration to the site of inflammation.[2] By reducing the accumulation of neutrophils in the joints, it mitigates the inflammatory cascade at an early stage.[3][8] Additionally, Oxaceprol has been shown to modulate the release of pro-inflammatory cytokines such as TNF-α and interleukins, further contributing to its anti-inflammatory and chondroprotective properties.[5][6] It also exhibits antioxidant effects by neutralizing reactive oxygen species (ROS), which play a role in inflammation-mediated cellular damage.[5] Unlike NSAIDs, Oxaceprol does not significantly inhibit cyclooxygenase (COX) enzymes, thus having a lower propensity for gastrointestinal side effects.[1][5]

Oxaceprol_Signaling_Pathway cluster_inflammation Inflammatory Stimuli cluster_cellular_response Cellular Response cluster_oxaceprol Oxaceprol cluster_effects Therapeutic Effects Inflammatory\nStimuli Inflammatory Stimuli Leukocyte\nActivation Leukocyte Activation Inflammatory\nStimuli->Leukocyte\nActivation Cytokine\nProduction\n(TNF-α, ILs) Cytokine Production (TNF-α, ILs) Leukocyte\nActivation->Cytokine\nProduction\n(TNF-α, ILs) ROS\nProduction ROS Production Leukocyte\nActivation->ROS\nProduction Reduced Leukocyte\nInfiltration Reduced Leukocyte Infiltration MMP\nActivity MMP Activity Cytokine\nProduction\n(TNF-α, ILs)->MMP\nActivity activates Decreased Pro-inflammatory\nCytokines Decreased Pro-inflammatory Cytokines Antioxidant\nEffect Antioxidant Effect Cartilage\nProtection Cartilage Protection MMP\nActivity->Cartilage\nProtection degrades Oxaceprol Oxaceprol Oxaceprol->Reduced Leukocyte\nInfiltration Oxaceprol->Decreased Pro-inflammatory\nCytokines Oxaceprol->Antioxidant\nEffect Oxaceprol->Cartilage\nProtection Reduced\nInflammation Reduced Inflammation Reduced Leukocyte\nInfiltration->Reduced\nInflammation Decreased Pro-inflammatory\nCytokines->Reduced\nInflammation Antioxidant\nEffect->Reduced\nInflammation Cartilage\nProtection->Reduced\nInflammation

Caption: Oxaceprol's Anti-Inflammatory Mechanism of Action.

Experimental Protocols

Materials and Reagents
  • Oxaceprol reference standard (≥98% purity)

  • Internal Standard (IS), e.g., Protocatechuic acid or Tolbutamide

  • HPLC-grade acetonitrile (B52724) and methanol

  • Formic acid (AR grade)

  • Ammonium acetate (B1210297) (AR grade)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ultrapure water

  • Control plasma from preclinical species (e.g., rat, dog) with appropriate anticoagulant (e.g., K2EDTA)

Stock and Working Solutions Preparation
  • Oxaceprol Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Oxaceprol in DMSO.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of the chosen internal standard in DMSO.

  • Working Solutions: Prepare serial dilutions of the Oxaceprol stock solution with a suitable solvent mixture (e.g., methanol:acetonitrile:water) to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the IS stock solution.

Sample Preparation: Protein Precipitation

Sample_Preparation_Workflow cluster_sample_handling Sample Handling cluster_precipitation Protein Precipitation cluster_extraction Extraction and Analysis Thaw plasma\nsamples on ice Thaw plasma samples on ice Vortex mix Vortex mix Thaw plasma\nsamples on ice->Vortex mix Aliquot 20-50 µL\nof plasma Aliquot 20-50 µL of plasma Vortex mix->Aliquot 20-50 µL\nof plasma Add IS working\nsolution Add IS working solution Aliquot 20-50 µL\nof plasma->Add IS working\nsolution Add 3 volumes of\ncold acetonitrile\n(+/- methanol) Add 3 volumes of cold acetonitrile (+/- methanol) Add IS working\nsolution->Add 3 volumes of\ncold acetonitrile\n(+/- methanol) Vortex for 1-3 min Vortex for 1-3 min Add 3 volumes of\ncold acetonitrile\n(+/- methanol)->Vortex for 1-3 min Centrifuge at high\nspeed (e.g., >10,000 x g)\nfor 10 min at 4°C Centrifuge at high speed (e.g., >10,000 x g) for 10 min at 4°C Vortex for 1-3 min->Centrifuge at high\nspeed (e.g., >10,000 x g)\nfor 10 min at 4°C Transfer supernatant Transfer supernatant Centrifuge at high\nspeed (e.g., >10,000 x g)\nfor 10 min at 4°C->Transfer supernatant Evaporate to dryness\n(optional) Evaporate to dryness (optional) Transfer supernatant->Evaporate to dryness\n(optional) Reconstitute in\nmobile phase Reconstitute in mobile phase Evaporate to dryness\n(optional)->Reconstitute in\nmobile phase Inject into\nLC-MS/MS system Inject into LC-MS/MS system Reconstitute in\nmobile phase->Inject into\nLC-MS/MS system

Caption: Bioanalytical sample preparation workflow.
  • Thaw frozen plasma samples on ice and vortex to ensure homogeneity.

  • To a microcentrifuge tube, add 20-50 µL of plasma.

  • Spike with the internal standard working solution.

  • Add three volumes of ice-cold protein precipitation solvent (e.g., acetonitrile or a 1:2 v/v mixture of acetonitrile and methanol).[9][10]

  • Vortex the mixture vigorously for 1-3 minutes to ensure complete protein precipitation.[11]

  • Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • The supernatant can be directly injected or evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase before injection into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical starting conditions that may require optimization for specific instruments and preclinical species.

Table 1: Chromatographic Conditions

ParameterCondition
Column C18 reversed-phase (e.g., 50 x 3.0 mm, 5 µm)[12]
Mobile Phase A 0.1% Formic acid and 4-5 mM Ammonium acetate in water[9][12]
Mobile Phase B Acetonitrile (or a mixture with methanol)[9][12]
Flow Rate 0.3 - 0.6 mL/min[9]
Column Temperature 40 °C[9][10]
Injection Volume 5 - 10 µL
Gradient Isocratic or gradient elution may be employed.[9][12]

Table 2: Mass Spectrometric Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative[9][12]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Oxaceprol) m/z 172 → 130 or 171.9 → 130[9][12]
MRM Transition (IS - Protocatechuic acid) m/z 153 → 109[9][10]
MRM Transition (IS - Tolbutamide) m/z 269.0 → 170.0[12][13]
Ion Source Temperature Instrument dependent
Collision Energy Optimized for specific transitions

Bioanalytical Method Validation

The method was validated according to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[7] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Linearity and Sensitivity

The linearity of the method was evaluated by analyzing calibration standards at multiple concentration levels. The calibration curve was constructed by plotting the peak area ratio of Oxaceprol to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² is typically used.

Table 3: Calibration Curve and Sensitivity Data

ParameterResult (Rat Plasma)Result (Human Plasma)
Linearity Range 1.25 - 800 ng/mL[9]62.5 - 8000 ng/mL[1][12]
Correlation Coefficient (r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) 1.25 ng/mL[9]62.5 ng/mL[12]
LLOQ Precision (%CV) < 20%< 20%
LLOQ Accuracy (% bias) ± 20%± 20%
Accuracy and Precision

Intra- and inter-day accuracy and precision were assessed by analyzing QC samples at low, medium, and high concentrations in multiple replicates on the same day and on different days.

Table 4: Accuracy and Precision Data (Rat Plasma)

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (% bias)Inter-day Precision (%CV)Inter-day Accuracy (% bias)
Low (LQC) ~3x LLOQ< 15%± 15%< 15%± 15%
Medium (MQC) Mid-range< 15%± 15%< 15%± 15%
High (HQC) ~80% of ULOQ< 15%± 15%< 15%± 15%
Data synthesized from reported methods where precision was within 15%.[9][10]
Recovery and Matrix Effect

The extraction recovery of Oxaceprol and the internal standard was determined by comparing the peak areas of extracted samples to those of post-extraction spiked samples. The matrix effect was evaluated by comparing the peak areas of post-extraction spiked samples to those of neat solutions.

Table 5: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
Oxaceprol Typically > 80%Within acceptable limits (e.g., 85-115%)
Internal Standard Typically > 80%Within acceptable limits (e.g., 85-115%)
No significant matrix effect was reported in the cited literature.[9][10]
Stability

The stability of Oxaceprol was evaluated under various conditions to ensure the integrity of the samples from collection to analysis. This includes freeze-thaw stability, short-term bench-top stability, long-term storage stability, and post-preparative stability.

Application to a Preclinical Pharmacokinetic Study

This validated bioanalytical method was successfully applied to determine the plasma concentrations of Oxaceprol in a pharmacokinetic study in rats following oral administration.[9] The pharmacokinetic parameters were calculated using non-compartmental analysis.

Table 6: Pharmacokinetic Parameters of Oxaceprol in Rats (20 mg/kg oral dose)

ParameterValue
Tmax (h) 1.4[9]
Cmax (µg/mL) 1.2[9]
T½ (h) 2.3[9]
AUC(0-t) (mg·h/L) 3.4[9]
Data from a study in rats.[9][10] A study in beagle dogs also demonstrated the applicability of bioanalytical methods for pharmacokinetic profiling in this species.[14]

Conclusion

The LC-MS/MS method described in this application note is a robust, sensitive, and specific tool for the quantitative determination of Oxaceprol in plasma from preclinical species. The simple protein precipitation method for sample preparation allows for high-throughput analysis. This validated method is well-suited for supporting preclinical pharmacokinetic and toxicokinetic studies, providing reliable data for the drug development of Oxaceprol.

References

Application Note: Mass Spectrometry Fragmentation Analysis of Oxaceprol-d3 for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the mass spectrometry fragmentation pattern of Oxaceprol-d3, a deuterated internal standard for the anti-inflammatory drug Oxaceprol (B1677823). Understanding the fragmentation of this stable isotope-labeled compound is critical for the development of robust and reliable quantitative bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note outlines the predicted fragmentation pathways in both positive and negative ionization modes, presents a comprehensive experimental protocol for its analysis, and includes a summary of expected quantitative data for methodological validation.

Introduction

Oxaceprol, chemically known as (2S,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid, is a drug used in the treatment of osteoarthritis and other inflammatory joint diseases. For pharmacokinetic and metabolism studies, a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification in biological matrices. The deuterium (B1214612) atoms are typically located on the N-acetyl group, resulting in a mass shift that allows for its differentiation from the unlabeled drug. This note focuses on the collision-induced dissociation (CID) fragmentation of this compound, providing the foundational data required for setting up selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) assays.

Predicted Mass Spectrometry Fragmentation of this compound

The chemical structure of Oxaceprol is C7H11NO4 with a monoisotopic mass of approximately 173.07 Da.[1] this compound, with three deuterium atoms on the acetyl group, has a monoisotopic mass of approximately 176.09 Da. The fragmentation of N-acetylated compounds, including proline derivatives, often involves the neutral loss of ketene (B1206846) (CH2=C=O, 42 Da) from the acetyl group.[2][3] For this compound, a neutral loss of deuterated ketene (CD2=C=O, 44 Da) is the primary expected fragmentation pathway.

Negative Ion Mode Electrospray Ionization (ESI-):

In negative ion mode, Oxaceprol forms a deprotonated molecule [M-H]⁻. For this compound, this precursor ion will be at m/z 175.08. A validated LC-MS/MS method for the quantification of Oxaceprol in rat plasma has been reported using the transition of m/z 172 → 130 in negative ion mode, corresponding to the loss of ketene.[4]

  • Precursor Ion (Q1): m/z 175.08 ([C7H7D3NO4]⁻)

  • Primary Fragmentation: Loss of deuterated ketene (-CD2=C=O; 44.02 Da)

  • Product Ion (Q3): m/z 131.06 ([C5H7NO3]⁻)

Positive Ion Mode Electrospray Ionization (ESI+):

In positive ion mode, this compound will form a protonated molecule [M+H]⁺ at m/z 177.10. Similar to the negative mode, the most probable fragmentation is the loss of deuterated ketene.

  • Precursor Ion (Q1): m/z 177.10 ([C7H9D3NO4]⁺)

  • Primary Fragmentation: Loss of deuterated ketene (-CD2=C=O; 44.02 Da)

  • Product Ion (Q3): m/z 133.08 ([C5H9NO3]⁺)

Quantitative Data Summary

The following table summarizes the expected mass transitions for Oxaceprol and its deuterated internal standard, this compound, which are crucial for developing a quantitative LC-MS/MS method.

CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)
OxaceprolESI-172.06130.0542.01 (Ketene)
This compoundESI-175.08131.0644.02 (Deuterated Ketene)
OxaceprolESI+174.08132.0742.01 (Ketene)
This compoundESI+177.10133.0844.02 (Deuterated Ketene)

Experimental Protocol: LC-MS/MS Method for this compound Analysis

This protocol provides a general framework for the analysis of this compound in a biological matrix such as plasma. Optimization of specific parameters may be required based on the instrumentation used.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry (MS) Conditions:

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Negative or Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • MRM Transitions:

    • Oxaceprol (Negative): 172.1 > 130.1

    • This compound (Negative): 175.1 > 131.1

    • Oxaceprol (Positive): 174.1 > 132.1

    • This compound (Positive): 177.1 > 133.1

  • Cone Voltage and Collision Energy: Optimize for each transition to achieve maximum signal intensity.

Visualization of Fragmentation Pathway and Experimental Workflow

Fragmentation_Pathway Figure 1. Proposed Fragmentation of this compound (Negative Ion Mode) cluster_precursor Precursor Ion (Q1) cluster_fragmentation Collision-Induced Dissociation (CID) cluster_product Product Ion (Q3) precursor This compound [M-H]⁻ m/z = 175.08 fragmentation Neutral Loss: Deuterated Ketene (CD₂=C=O) -44.02 Da precursor->fragmentation Collision with Argon product Fragment Ion m/z = 131.06 fragmentation->product

Caption: Proposed Fragmentation of this compound (Negative Ion Mode).

Experimental_Workflow Figure 2. LC-MS/MS Experimental Workflow for this compound Analysis sample_prep Sample Preparation (Protein Precipitation) lc_separation LC Separation (C18 Reverse Phase) sample_prep->lc_separation ms_ionization Mass Spectrometry (Electrospray Ionization) lc_separation->ms_ionization ms_fragmentation Tandem MS (MS/MS) (Collision-Induced Dissociation) ms_ionization->ms_fragmentation data_analysis Data Analysis (Quantification) ms_fragmentation->data_analysis

Caption: LC-MS/MS Experimental Workflow for this compound Analysis.

References

Troubleshooting & Optimization

Improving the sensitivity and lower limit of quantification (LLOQ) for Oxaceprol assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the quantification of Oxaceprol (B1677823). Our goal is to help you improve the sensitivity and lower the limit of quantification (LLOQ) of your assays.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the development and execution of Oxaceprol assays.

Q1: What is a typical LLOQ for Oxaceprol in plasma using LC-MS/MS?

A1: Published LC-MS/MS methods have reported LLOQs for Oxaceprol in plasma ranging from 1.25 ng/mL to 62.5 ng/mL.[1][2][3][4] The achievable LLOQ will depend on the specific instrumentation, sample preparation method, and chromatographic conditions used. For instance, a method using simple protein precipitation and a reversed-phase C18 column achieved an LLOQ of 1.25 ng/mL in rat plasma.[1][2]

Q2: My assay is not sensitive enough, and I have a high LLOQ. What are the first steps to troubleshoot this?

A2: If you are experiencing a high LLOQ, consider the following initial troubleshooting steps:

  • Optimize Mass Spectrometry Parameters: Ensure that the MS parameters, such as collision energy and declustering potential, are optimized for Oxaceprol and the internal standard. For Oxaceprol, negative ion mode is commonly used, monitoring transitions like m/z 172 → 130 or 171.9/130.[1][2][3]

  • Improve Sample Preparation: A simple protein precipitation is often used, but if you are facing sensitivity issues, consider more rigorous extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to reduce matrix components and concentrate the analyte.

  • Check Chromatographic Peak Shape: Poor peak shape can lead to a lower signal-to-noise ratio and thus a higher LLOQ. Ensure your mobile phase composition and gradient are optimized for good peak symmetry.

  • Evaluate for Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of Oxaceprol, leading to inaccurate quantification and a higher LLOQ.[5]

Q3: How can I assess and mitigate matrix effects in my Oxaceprol assay?

A3: Matrix effects can significantly impact the reliability of your assay.[5] Here’s how to address them:

  • Assessment: To quantitatively assess matrix effects, compare the peak area of Oxaceprol in a post-extraction spiked blank matrix sample to the peak area of Oxaceprol in a neat solution at the same concentration. A significant difference indicates the presence of matrix effects.[5] This should be performed using at least six different lots of the biological matrix.[5]

  • Mitigation Strategies:

    • Chromatographic Separation: Modify your HPLC/UPLC method to better separate Oxaceprol from co-eluting matrix components. This can involve changing the column, mobile phase, or gradient profile.

    • Improved Sample Cleanup: As mentioned, switching from protein precipitation to SPE or LLE can effectively remove interfering matrix components.[6]

    • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte. If a SIL-IS for Oxaceprol is not available, a structural analog that co-elutes can be used.

Q4: Can derivatization improve the sensitivity of my Oxaceprol assay?

A4: While specific derivatization methods for Oxaceprol are not extensively reported in the provided search results, derivatization is a general strategy to improve the sensitivity of LC-MS/MS assays for compounds that exhibit poor ionization efficiency.[7][8] The goal of derivatization would be to introduce a functional group that is more readily ionizable. For example, reagents that introduce a permanently charged group or a group with high proton affinity can significantly enhance the MS signal.[8][9]

Q5: I am using an HPLC-UV method and my sensitivity is very low. What can I do?

A5: HPLC-UV methods are generally less sensitive than LC-MS/MS for bioanalytical applications. One study reported an LLOQ of 100 µg/mL (100,000 ng/mL) for Oxaceprol in human plasma using a UV-visible spectrophotometer, which is significantly higher than what is achieved with mass spectrometry.[10][11] To improve sensitivity with a UV detector:

  • Optimize Wavelength: Ensure you are monitoring at the wavelength of maximum absorbance for Oxaceprol, which has been reported around 215 nm.[10][11]

  • Increase Injection Volume: A larger injection volume can increase the signal, but may also lead to peak broadening.

  • Sample Concentration: Incorporate a concentration step in your sample preparation protocol.

  • Consider Switching to LC-MS/MS: For low concentration quantification in biological matrices, LC-MS/MS is the recommended technique due to its superior sensitivity and selectivity.[1][2][3]

Quantitative Data on Oxaceprol Assays

The following table summarizes the Lower Limit of Quantification (LLOQ) from various published methods for Oxaceprol analysis.

Analytical MethodMatrixLLOQReference
LC-MS/MSRat Plasma1.25 ng/mL[1][2]
LC-MS/MSHuman Plasma62.5 ng/mL[3][4][12]
UV-Visible SpectrophotometryHuman Plasma100 µg/mL[10]

Experimental Protocols

Below is a detailed methodology for a representative LC-MS/MS assay for the quantification of Oxaceprol in plasma, based on published literature.[1][2]

1. Sample Preparation (Protein Precipitation)

  • To 20 µL of rat plasma, add 60 µL of a precipitation solution (acetonitrile:methanol, 1:2 v/v) containing the internal standard (e.g., protocatechuic acid).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.

2. Liquid Chromatography

  • HPLC System: Agilent 1200 series or equivalent

  • Column: Dikma ODS-C18 (5 µm, 150 mm × 4.6 mm)

  • Column Temperature: 40°C

  • Mobile Phase: Acetonitrile : (0.1% Formic Acid and 4mM Ammonium Acetate in Water) (35:65, v/v)

  • Flow Rate: 0.6 mL/min

  • Injection Volume: 10 µL

3. Mass Spectrometry

  • Mass Spectrometer: Applied Biosystems API 4000 or equivalent

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Negative Ion Mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Oxaceprol: m/z 172 → 130

    • Internal Standard (Protocatechuic Acid): m/z 153 → 109

  • Key MS Parameters:

    • IonSpray Voltage: -4500 V

    • Temperature: 550°C

    • Curtain Gas: 20 psi

    • Collision Gas: 6 psi

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

Visualizations

The following diagrams illustrate a typical experimental workflow and a troubleshooting decision tree for improving Oxaceprol assay sensitivity.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (20 µL) add_is_ppt Add Internal Standard in Precipitation Solution (60 µL) plasma->add_is_ppt vortex Vortex (1 min) add_is_ppt->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography detection MS Detection (MRM) chromatography->detection quantification Quantification detection->quantification troubleshooting_workflow cluster_ms Mass Spectrometry cluster_chromatography Chromatography cluster_sample_prep Sample Preparation start High LLOQ / Poor Sensitivity ms_params Optimize MS Parameters? (e.g., Collision Energy) start->ms_params check_ionization Evaluate Ionization (Positive vs. Negative Mode) ms_params->check_ionization No Improvement solution Improved Sensitivity / Lower LLOQ ms_params->solution Improved peak_shape Assess Peak Shape check_ionization->peak_shape No Improvement gradient Modify Gradient/Mobile Phase peak_shape->gradient Poor Shape matrix_effects Investigate Matrix Effects? peak_shape->matrix_effects Good Shape gradient->matrix_effects gradient->solution Improved cleanup Improve Sample Cleanup (e.g., SPE, LLE) matrix_effects->cleanup Present matrix_effects->solution Absent & Sensitivity OK derivatization Consider Derivatization? cleanup->derivatization Still Insufficient cleanup->solution Improved derivatization->solution Improved

References

Technical Support Center: Optimization of Mass Spectrometry Parameters for Oxaceprol-d3 Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Oxaceprol-d3. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on method development, optimization, and troubleshooting for the detection of this compound using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the expected Multiple Reaction Monitoring (MRM) transitions for Oxaceprol (B1677823) and this compound?

A1: The MRM transitions for Oxaceprol have been established in the literature. For this compound, the transitions are predicted based on a +3 Da shift from the parent compound. It is crucial to experimentally verify and optimize these transitions on your specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z)PolarityNote
Oxaceprol172.0130.0NegativeExperimentally determined.[1][2]
This compound175.0133.0NegativePredicted, requires experimental optimization.

Q2: How do I optimize the collision energy (CE) and declustering potential (DP) for this compound?

A2: The optimal CE and DP are instrument-dependent and should be determined empirically. A common method is to infuse a standard solution of this compound into the mass spectrometer and perform a series of experiments to find the voltage that produces the maximum signal intensity for your chosen MRM transition.

Q3: What are the recommended storage conditions for this compound stock and working solutions?

A3: For long-term stability, it is recommended to store stock solutions of this compound at -20°C or -80°C. Working solutions should be prepared fresh and can typically be stored at 2-8°C for a short period. Avoid repeated freeze-thaw cycles.

Q4: I am observing a chromatographic shift between Oxaceprol and this compound. Is this normal and how can I address it?

A4: A slight difference in retention time between an analyte and its deuterated internal standard is a known phenomenon in reversed-phase chromatography. This can sometimes lead to differential matrix effects. If the shift is significant, you may need to adjust your chromatographic conditions, such as the mobile phase composition or gradient, to ensure co-elution.

Troubleshooting Guides

Issue 1: Low or No Signal for this compound

Possible Cause Troubleshooting Steps
Incorrect MRM Transitions Verify the precursor and product ion m/z values for this compound in your acquisition method.
Suboptimal CE or DP Perform an optimization experiment by infusing a standard solution to determine the optimal CE and DP values for your instrument.
Ion Source Contamination Clean the ion source, including the spray shield and curtain plate, according to the manufacturer's recommendations.
Sample Preparation Issues Ensure that the internal standard was added to the sample and that the extraction procedure is efficient.
Degradation of Standard Prepare fresh working solutions from your stock solution.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Possible Cause Troubleshooting Steps
Inappropriate Mobile Phase pH Adjust the pH of the mobile phase to ensure this compound is in a single ionic state. For this acidic compound, a lower pH is generally preferable.
Column Overload Reduce the injection volume or dilute the sample.
Column Contamination or Degradation Flush the column with a strong solvent or replace the column if necessary.
Secondary Interactions Use a column with end-capping or add a competing agent to the mobile phase.

Issue 3: Inaccurate or Inconsistent Quantitative Results

Possible Cause Troubleshooting Steps
Differential Matrix Effects Modify the chromatographic method to ensure co-elution of Oxaceprol and this compound. A more rigorous sample clean-up method, such as solid-phase extraction (SPE), may be required.
Isotopic Interference Analyze a high-concentration solution of unlabeled Oxaceprol and monitor the MRM transition for this compound. A significant signal indicates interference.
Impurity in Internal Standard Verify the purity of your this compound standard. The presence of unlabeled Oxaceprol can lead to a positive bias.
Non-Linearity of Detector Response Ensure that the detector response is linear over the concentration range of your samples. Dilute samples if necessary.

Experimental Protocols

Protocol 1: Optimization of Mass Spectrometry Parameters

This protocol describes the optimization of the collision energy for the predicted MRM transition of this compound.

  • Prepare a standard solution: Prepare a 100 ng/mL solution of this compound in a solvent compatible with your mobile phase (e.g., 50:50 acetonitrile (B52724):water).

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.

  • Optimize Source Parameters: Tune the mass spectrometer to the precursor ion of this compound (m/z 175.0). Adjust source parameters such as spray voltage, source temperature, and gas flows to maximize the precursor ion signal.

  • Collision Energy Ramp: Set up a product ion scan for the precursor ion m/z 175.0. Create a method that ramps the collision energy across a defined range (e.g., 5 to 50 eV in 2 eV increments).

  • Data Analysis: Plot the intensity of the target product ion (m/z 133.0) against the collision energy. The collision energy that yields the highest intensity is the optimal value for this transition on your instrument.

Illustrative Data for Collision Energy Optimization:

Collision Energy (eV)Signal Intensity (cps)
10150,000
15350,000
20780,000
25 1,200,000
30950,000
35600,000
40300,000

Protocol 2: Sample Preparation using Protein Precipitation

This protocol is a general procedure for the extraction of Oxaceprol from plasma samples.

  • Sample Aliquoting: To 100 µL of plasma sample, add 10 µL of the this compound internal standard working solution.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or vial.

  • Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the initial mobile phase to increase sensitivity.

  • Analysis: Inject the prepared sample into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing start Plasma Sample add_is Add this compound (IS) start->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge extract Extract Supernatant centrifuge->extract inject Inject into LC-MS/MS extract->inject Prepared Sample lc_sep LC Separation inject->lc_sep ms_detect MS/MS Detection (MRM) lc_sep->ms_detect integrate Peak Integration ms_detect->integrate Raw Data ratio Calculate Analyte/IS Ratio integrate->ratio quant Quantification using Calibration Curve ratio->quant troubleshooting_logic start Start: Inconsistent Results check_chrom Check Chromatograms: Co-elution of Analyte and IS? start->check_chrom yes_coelution Yes check_chrom->yes_coelution Yes no_coelution No check_chrom->no_coelution No check_matrix Investigate Matrix Effects: - Post-column infusion - Dilution yes_coelution->check_matrix adjust_lc Adjust LC Method: - Gradient - Mobile Phase no_coelution->adjust_lc revalidate Re-validate Method adjust_lc->revalidate check_is_purity Check IS Purity: - Analyze IS alone for unlabeled analyte check_matrix->check_is_purity check_is_purity->revalidate oxaceprol_moa inflammation Inflammatory Stimulus endothelial Endothelial Cell Activation inflammation->endothelial selectin Selectin & Integrin Upregulation endothelial->selectin adhesion Leukocyte Adhesion & Migration selectin->adhesion neutrophil Neutrophil neutrophil->adhesion infiltration Tissue Infiltration & Damage adhesion->infiltration oxaceprol Oxaceprol oxaceprol->adhesion Inhibits

References

Technical Support Center: Refinement of Extraction Recovery for Oxaceprol from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Oxaceprol (B1677823) in biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the extraction and recovery of Oxaceprol in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for extracting Oxaceprol from plasma?

A1: The most frequently reported and straightforward method for extracting Oxaceprol from plasma is protein precipitation.[1][2][3][4] This technique involves adding a water-miscible organic solvent to the plasma sample to denature and precipitate proteins, leaving the smaller Oxaceprol molecule in the supernatant.

Q2: Which organic solvent is recommended for protein precipitation of Oxaceprol?

A2: A mixture of acetonitrile (B52724) and methanol (B129727) is commonly used. One validated LC-MS/MS method for the quantification of Oxaceprol in rat plasma successfully utilized a simple protein precipitation with an acetonitrile-methanol (1:2, v/v) solution.[3][4] Acetonitrile alone has also been shown to be highly efficient at removing plasma proteins.[5]

Q3: What is a typical recovery percentage for Oxaceprol from human plasma?

A3: A study using a UV-visible spectrophotometric method for the determination of Oxaceprol in human plasma reported a recovery of 83%.

Q4: Are there validated methods for the analysis of Oxaceprol in other biological matrices besides plasma?

A4: While plasma is the most common matrix reported in the literature for pharmacokinetic studies, the principles of the extraction methods can be adapted for other matrices like synovial fluid and urine. However, matrix-specific validation would be required.

Q5: What is the primary mechanism of action of Oxaceprol?

A5: Oxaceprol is an anti-inflammatory drug that primarily acts by inhibiting the adhesion and migration of leukocytes, particularly neutrophils, to the site of inflammation in joints.[6][7][8] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), it does not significantly inhibit the synthesis of prostaglandins.[6]

Troubleshooting Guides

Low Extraction Recovery

Problem: You are experiencing lower than expected recovery of Oxaceprol from your biological samples.

Potential Cause Troubleshooting Steps
Incomplete Protein Precipitation - Optimize Precipitant-to-Sample Ratio: Ensure a sufficient volume of the organic solvent is added to the sample. A common starting point is a 3:1 or 4:1 ratio of solvent to plasma. - Vortex Thoroughly: Ensure vigorous mixing of the sample and precipitant to facilitate complete protein denaturation. - Allow Sufficient Incubation Time: While precipitation is often rapid, allowing the mixture to stand at a low temperature (e.g., -20°C) for a short period (e.g., 10-20 minutes) can enhance protein removal.
Analyte Co-precipitation - Choice of Precipitating Agent: For polar, potentially zwitterionic compounds like Oxaceprol, the choice of solvent is critical. While acetonitrile is effective for protein removal, a mixture with methanol can improve the solubility of polar analytes in the supernatant. Experiment with different ratios of acetonitrile to methanol. - pH Adjustment: Oxaceprol is a derivative of L-proline and has acidic and basic functional groups. Adjusting the pH of the sample before precipitation might alter its solubility and reduce co-precipitation. However, this needs to be carefully optimized as it can also affect protein precipitation efficiency.
Adsorption to Labware - Use Low-Binding Tubes and Tips: Oxaceprol, being a small and polar molecule, might adsorb to the surface of standard polypropylene (B1209903) labware. Using low-retention microcentrifuge tubes and pipette tips can minimize this loss.
Inefficient Phase Separation - Optimize Centrifugation: Ensure centrifugation is performed at a sufficient speed and for an adequate duration to form a compact protein pellet. Typical conditions are 10,000 x g for 10-15 minutes. - Careful Supernatant Collection: When aspirating the supernatant, be careful not to disturb the protein pellet. Leaving a small amount of supernatant behind is preferable to aspirating precipitated protein.
High Signal Suppression/Enhancement (Matrix Effects) in LC-MS/MS

Problem: You are observing significant matrix effects, leading to poor accuracy and reproducibility in your LC-MS/MS data.

Potential Cause Troubleshooting Steps
Co-elution of Endogenous Matrix Components - Improve Chromatographic Separation: Optimize your LC method to separate Oxaceprol from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a different stationary phase. - Sample Dilution: Diluting the final extract before injection can reduce the concentration of interfering matrix components. However, this may compromise the limit of quantification.
Residual Phospholipids (B1166683) - Use a Phospholipid Removal Plate/Column: If phospholipids are suspected to be the primary cause of matrix effects, specialized sample preparation products designed for phospholipid removal can be used after protein precipitation.
Ionization Competition - Optimize MS Source Parameters: Adjusting parameters such as spray voltage, gas flows, and temperature in the mass spectrometer's ion source can sometimes mitigate ion suppression or enhancement. - Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for Oxaceprol is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

Experimental Protocols

Protein Precipitation for Oxaceprol Extraction from Plasma (LC-MS/MS)

This protocol is adapted from a validated method for the determination of Oxaceprol in rat plasma.[3][4]

  • Sample Preparation:

    • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of internal standard solution (if used).

  • Protein Precipitation:

    • Add 300 µL of a pre-chilled acetonitrile-methanol (1:2, v/v) mixture to the plasma sample.

    • Vortex the mixture vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional but Recommended):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the initial mobile phase of your LC system.

    • Vortex briefly and transfer to an autosampler vial for analysis.

Data Presentation

The following table summarizes quantitative data found in the literature for Oxaceprol extraction.

Biological MatrixExtraction MethodAnalytical MethodReported Recovery (%)Reference
Human PlasmaProtein PrecipitationUV-Visible Spectrophotometry83

Visualizations

Experimental Workflow for Oxaceprol Extraction

experimental_workflow start Start: Plasma Sample ppt Protein Precipitation (ACN:MeOH) start->ppt Add Solvent vortex Vortex ppt->vortex centrifuge Centrifugation vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation (Optional) supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis Inject

Caption: A typical workflow for the extraction of Oxaceprol from plasma.

Proposed Signaling Pathway of Oxaceprol's Anti-inflammatory Action

signaling_pathway cluster_inflammation Inflammatory Cascade in Osteoarthritis cluster_oxaceprol Oxaceprol Intervention Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1β, TNF-α) Endothelial_Cells Endothelial Cells of Synovial Vasculature Inflammatory_Stimuli->Endothelial_Cells Selectin_Expression Upregulation of Selectins (e.g., E-selectin) Endothelial_Cells->Selectin_Expression Leukocyte_Adhesion Leukocyte Adhesion & Rolling Selectin_Expression->Leukocyte_Adhesion Leukocyte_Infiltration Leukocyte Infiltration into Synovial Tissue Leukocyte_Adhesion->Leukocyte_Infiltration Inflammation_Damage Joint Inflammation & Cartilage Damage Leukocyte_Infiltration->Inflammation_Damage Oxaceprol Oxaceprol Inhibition Inhibition of Leukocyte Adhesion Oxaceprol->Inhibition Inhibition->Leukocyte_Adhesion

Caption: Oxaceprol's mechanism of action in reducing joint inflammation.

References

Solving co-elution issues with endogenous interferences for Oxaceprol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving analytical challenges during the quantification of Oxaceprol, with a focus on co-elution issues involving endogenous interferences.

Troubleshooting Guide: Co-elution and Interference Issues

This guide provides a systematic approach to identifying and resolving common problems encountered during the bioanalysis of Oxaceprol.

Q1: I am observing a broader-than-expected peak for Oxaceprol, or a peak with shoulders. What could be the cause?

A1: Peak broadening or the appearance of shoulder peaks for Oxaceprol can be indicative of co-elution with an endogenous interference. Given that Oxaceprol is a polar derivative of hydroxyproline, it is susceptible to co-elution with other small, polar endogenous molecules such as amino acids, small peptides, or metabolic derivatives.[1] Simple protein precipitation, a common sample preparation technique, may not effectively remove all of these potential interferences.[2]

Troubleshooting Workflow:

G start Start: Poor Peak Shape Observed check_blank Analyze a blank matrix sample start->check_blank interference_present Is a peak present at the retention time of Oxaceprol? check_blank->interference_present yes_interference Potential endogenous interference. Proceed to Method Optimization. interference_present->yes_interference Yes no_interference Issue may not be co-elution. Investigate other causes (see Q2). interference_present->no_interference No method_optimization Method Optimization Strategies yes_interference->method_optimization chromatography Modify Chromatographic Conditions method_optimization->chromatography sample_prep Enhance Sample Preparation method_optimization->sample_prep ms_params Adjust MS/MS Parameters method_optimization->ms_params

Caption: Troubleshooting workflow for poor peak shape.

Recommended Actions:

  • Analyze a Blank Matrix: Inject a blank plasma or serum sample that has undergone the same extraction procedure. If a peak is observed at or near the retention time of Oxaceprol, it strongly suggests the presence of an endogenous interference.

  • Modify Chromatographic Conditions:

    • Gradient Optimization: Adjust the gradient elution profile. A shallower gradient can help to separate compounds with similar polarities.

    • Mobile Phase pH: Altering the pH of the aqueous mobile phase can change the ionization state of both Oxaceprol and potential interferences, thereby affecting their retention and potentially resolving the co-elution.

    • Alternative Column Chemistry: If using a standard C18 column, consider a column with a different stationary phase, such as a polar-embedded or a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which can provide different selectivity for polar compounds.[3][4][5][6]

  • Enhance Sample Preparation:

    • Liquid-Liquid Extraction (LLE): LLE can offer better selectivity for separating Oxaceprol from highly polar endogenous compounds compared to protein precipitation.

    • Solid-Phase Extraction (SPE): Develop an SPE method to selectively isolate Oxaceprol. This is generally the most effective technique for removing interfering matrix components.

Q2: My Oxaceprol peak area is inconsistent across replicates, or the signal is suppressed. What should I investigate?

A2: Inconsistent peak areas and signal suppression are classic signs of matrix effects, where co-eluting endogenous compounds interfere with the ionization of the analyte in the mass spectrometer's source.[7][8][9] For polar molecules like Oxaceprol, which may have limited retention on reversed-phase columns, the likelihood of co-eluting with ion-suppressing compounds from the biological matrix is higher.[1][3][6]

Logical Relationship for Investigating Matrix Effects:

G start Inconsistent Peak Area / Signal Suppression post_column Perform Post-Column Infusion Experiment start->post_column infusion_result Observe for dip in baseline signal at Oxaceprol's retention time post_column->infusion_result suppression_confirmed Matrix Suppression Confirmed infusion_result->suppression_confirmed Dip Observed no_suppression Matrix effect at RT is minimal. Check other factors (e.g., sample prep variability, instrument stability). infusion_result->no_suppression No Dip mitigation Mitigation Strategies suppression_confirmed->mitigation chrom_adjust Adjust Chromatography to shift RT mitigation->chrom_adjust cleanup Improve Sample Cleanup (LLE/SPE) mitigation->cleanup is_match Use a stable isotope-labeled internal standard mitigation->is_match

Caption: Decision process for investigating matrix effects.

Recommended Actions:

  • Post-Column Infusion Experiment: This is a definitive way to identify regions of ion suppression in your chromatogram. A solution of Oxaceprol is continuously infused into the mobile phase after the analytical column, while a blank matrix extract is injected. A dip in the baseline signal at the retention time of Oxaceprol confirms the presence of co-eluting, ion-suppressing components.

  • Chromatographic Separation: As detailed in A1, modify your chromatographic method to shift the retention time of Oxaceprol to a region with less ion suppression.

  • Improved Sample Cleanup: More rigorous sample preparation techniques like LLE or SPE are highly effective at removing the phospholipids (B1166683) and other endogenous components that are often responsible for matrix effects.[2]

  • Use of a Stable Isotope-Labeled (SIL) Internal Standard: A SIL internal standard for Oxaceprol will co-elute and experience the same degree of ion suppression as the analyte, thereby compensating for the matrix effect and improving the accuracy and precision of quantification.

Frequently Asked Questions (FAQs)

Q3: What are the typical LC-MS/MS parameters for Oxaceprol analysis?

A3: Based on published literature, here are the commonly used starting parameters for Oxaceprol analysis.

ParameterTypical Value/Condition
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Precursor Ion (Q1) m/z 172.1
Product Ion (Q3) m/z 130.1
Internal Standard Protocatechuic acid (m/z 153 -> 109) or a stable isotope-labeled Oxaceprol is preferred.

Q4: Which type of analytical column is best suited for Oxaceprol analysis?

A4: A standard C18 reversed-phase column is often used. However, due to the polar nature of Oxaceprol, you might encounter challenges with retention. If retention is poor, consider using a C18 column designed for aqueous mobile phases ("aqua" type) or exploring HILIC chromatography for enhanced retention of polar compounds.

Q5: What are some potential endogenous interferences for Oxaceprol?

A5: While specific interferences are not extensively documented in the literature for Oxaceprol, based on its structure (N-acetyl-L-hydroxyproline), potential endogenous interferences could include:

  • Other Amino Acids and their Derivatives: The biological matrix contains a high concentration of various amino acids.

  • Small Polar Peptides: Fragments of proteins that may not be fully removed by simple protein precipitation.

  • Metabolites of Endogenous Compounds: The vast number of small polar metabolites in plasma could potentially have similar chromatographic behavior.

Q6: How can I proactively minimize the risk of co-elution issues during method development?

A6:

  • Thorough Method Specificity Evaluation: During method development, analyze at least six different batches of blank matrix to check for any interfering peaks at the retention time of Oxaceprol.

  • In-depth Peak Purity Analysis: Utilize a photodiode array (PDA) detector in-line before the mass spectrometer to assess peak purity if a suitable chromophore exists, or rely on the consistency of ion ratios across the peak in the MS data.

  • Stress Testing: Degrade Oxaceprol under acidic, basic, oxidative, and photolytic conditions to ensure that any degradation products do not interfere with the analysis of the parent drug.

Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation
  • To 100 µL of plasma sample, add an appropriate volume of internal standard working solution.

  • Add 300 µL of cold acetonitrile (B52724) or a 1:2 (v/v) mixture of acetonitrile and methanol.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and inject into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis
ParameterCondition
LC System UHPLC or HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B (e.g., 5%), hold for 0.5 min, ramp to a high percentage of B (e.g., 95%) over 2-3 minutes, hold, and then re-equilibrate. The gradient should be optimized to achieve separation from interferences.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
MS System Triple quadrupole mass spectrometer
Ion Source ESI in Negative Mode
MRM Transitions See Table in Q3

Note: These protocols are starting points and should be optimized and validated for your specific application and instrumentation.

References

Method refinement for simultaneous quantification of Oxaceprol and its metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of Oxaceprol (B1677823) in biological matrices. Our resources are designed to assist researchers, scientists, and drug development professionals in refining their experimental methods.

A Note on Oxaceprol Metabolism: Current scientific literature suggests that Oxaceprol is not significantly metabolized in the body and is primarily excreted unchanged[1][2]. Therefore, the following guidance focuses on the accurate and robust quantification of the parent drug, Oxaceprol.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for the quantification of Oxaceprol in biological samples?

A1: The most prevalent and recommended technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which is crucial for accurately measuring drug concentrations in complex biological matrices like plasma[1][3].

Q2: What are the typical calibration ranges for Oxaceprol quantification in human plasma using LC-MS/MS?

A2: Calibration curves for Oxaceprol in human plasma typically range from approximately 62.5 ng/mL to 8000 ng/mL[3]. A sensitive method in rat plasma has shown a linear range of 1.25 to 800 ng/mL[2].

Q3: What type of sample preparation is most effective for extracting Oxaceprol from plasma?

A3: Protein precipitation is a simple and effective method for extracting Oxaceprol from plasma samples[1][2]. This technique involves adding a solvent like acetonitrile (B52724) or a mixture of acetonitrile and methanol (B129727) to the plasma to precipitate proteins, which are then removed by centrifugation.

Q4: Which ionization mode is preferred for the mass spectrometric detection of Oxaceprol?

A4: Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of Oxaceprol[2].

Q5: What are the typical mass transitions (MRM) for Oxaceprol?

A5: A common multiple reaction monitoring (MRM) transition for Oxaceprol is m/z 172 → 130[2]. Another reported transition is m/z 171.9/130[4].

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Oxaceprol is an acidic compound; ensure the mobile phase pH is optimized for good peak shape. Using a buffer in the aqueous portion of the mobile phase can help.
Column degradation.Use a guard column to protect the analytical column. If peak shape deteriorates, replace the analytical column.
Low Signal Intensity or Sensitivity Suboptimal ionization parameters.Optimize ESI source parameters such as capillary voltage, source temperature, and gas flows.
Inefficient extraction.Ensure complete protein precipitation by optimizing the ratio of precipitation solvent to plasma. Vortex thoroughly and ensure adequate centrifugation.
High Background Noise Matrix effects from endogenous plasma components.Improve sample cleanup. While protein precipitation is common, consider solid-phase extraction (SPE) for cleaner extracts. Also, optimize chromatographic separation to ensure Oxaceprol elutes in a region with minimal co-eluting matrix components.
Contaminated mobile phase or LC system.Use high-purity solvents and additives. Flush the LC system regularly.
Inconsistent Results (Poor Precision) Variability in sample preparation.Ensure consistent and precise pipetting of plasma, internal standard, and precipitation solvent. Use an automated liquid handler if available.
Instability of Oxaceprol in the matrix or processed samples.Perform stability assessments (freeze-thaw, bench-top, autosampler) to understand and mitigate any degradation.
Matrix Effects (Ion Suppression or Enhancement) Co-eluting endogenous compounds from the biological matrix affecting analyte ionization.Evaluate matrix effects by comparing the response of Oxaceprol in post-extraction spiked blank matrix to its response in a neat solution. If significant matrix effects are observed, improve chromatographic separation to move the Oxaceprol peak away from interfering components or employ a more rigorous sample cleanup method like SPE. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.

Quantitative Data Summary

The following tables summarize key quantitative parameters for Oxaceprol analysis from published methods.

Table 1: LC-MS/MS Method Parameters for Oxaceprol Quantification in Plasma

ParameterHuman Plasma[3]Rat Plasma[2]
Linearity Range 62.5 - 8000 ng/mL1.25 - 800 ng/mL
Lower Limit of Quantification (LLOQ) 62.5 ng/mL1.25 ng/mL
Intra-day Precision (%RSD) Not explicitly stated, but method validated as per US-FDA and EMA guidelines.Within 15%
Inter-day Precision (%RSD) Not explicitly stated, but method validated as per US-FDA and EMA guidelines.Within 15%
Matrix Effect Low ionization suppression reported.No matrix effect observed.

Experimental Protocols

Detailed Methodology for LC-MS/MS Quantification of Oxaceprol in Rat Plasma [2]

  • Sample Preparation (Protein Precipitation):

    • To 20 µL of rat plasma, add 60 µL of a precipitating solution (acetonitrile:methanol, 1:2 v/v) containing the internal standard (protocatechuic acid).

    • Vortex the mixture to ensure thorough mixing.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Chromatographic Conditions:

    • Column: Dikma ODS-C18 (5 µm, 150 mm × 4.6 mm)

    • Column Temperature: 40 °C

    • Mobile Phase: Acetonitrile : 0.1% Formic acid with 4mM ammonium (B1175870) acetate (B1210297) in water (35:65, v/v)

    • Flow Rate: 0.6 mL/min

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Oxaceprol: m/z 172 → 130

      • Internal Standard (Protocatechuic acid): m/z 153 → 109

Visualizations

experimental_workflow sample_collection Plasma Sample Collection is_addition Addition of Internal Standard sample_collection->is_addition protein_precipitation Protein Precipitation (e.g., Acetonitrile/Methanol) is_addition->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_injection LC-MS/MS Injection supernatant_transfer->lc_injection data_analysis Data Analysis & Quantification lc_injection->data_analysis

Caption: Experimental workflow for Oxaceprol quantification.

troubleshooting_workflow start Inconsistent or Inaccurate Results check_peak Examine Peak Shape and Signal-to-Noise start->check_peak poor_peak_shape Poor Peak Shape? check_peak->poor_peak_shape Peak Shape low_signal Low Signal/Noise? check_peak->low_signal S/N optimize_mobile_phase Optimize Mobile Phase pH and Composition poor_peak_shape->optimize_mobile_phase Yes check_precision Assess Precision (%RSD) poor_peak_shape->check_precision No check_column Check/Replace Column and Guard Column optimize_mobile_phase->check_column check_column->check_precision optimize_ms Optimize MS Parameters (Source/Optics) low_signal->optimize_ms Yes low_signal->check_precision No check_extraction Evaluate Extraction Recovery optimize_ms->check_extraction check_extraction->check_precision poor_precision Poor Precision? check_precision->poor_precision review_pipetting Review Pipetting Technique and Sample Handling poor_precision->review_pipetting Yes check_accuracy Assess Accuracy (%Bias) poor_precision->check_accuracy No check_stability Investigate Analyte Stability review_pipetting->check_stability check_stability->check_accuracy poor_accuracy Poor Accuracy? check_accuracy->poor_accuracy investigate_matrix_effects Investigate Matrix Effects poor_accuracy->investigate_matrix_effects Yes end_node Method Optimized poor_accuracy->end_node No verify_standards Verify Standard Curve and QC Preparation investigate_matrix_effects->verify_standards verify_standards->end_node

Caption: Troubleshooting decision tree for Oxaceprol analysis.

References

Technical Support Center: Oxaceprol and Oxaceprol-d3 Stock Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on ensuring the long-term stability of Oxaceprol and its deuterated analog, Oxaceprol-d3, in stock solutions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing Oxaceprol and this compound stock solutions?

A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of Oxaceprol. For in vivo experiments, co-solvent systems such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline may be used to achieve a clear solution.

Q2: What are the recommended storage conditions for Oxaceprol stock solutions?

A2: For long-term stability, it is recommended to store Oxaceprol stock solutions at -20°C or -80°C. Aliquoting the stock solution into single-use vials is highly recommended to minimize freeze-thaw cycles.

Q3: How long can I store Oxaceprol and this compound stock solutions?

Q4: What are the signs of degradation in my Oxaceprol or this compound stock solution?

A4: Visual signs of degradation may include discoloration, precipitation, or cloudiness in the solution. However, chemical degradation can occur without any visible changes. Therefore, it is essential to use analytical methods like HPLC-UV or LC-MS/MS to periodically assess the purity and concentration of your stock solutions, especially if they have been stored for an extended period.

Q5: How do freeze-thaw cycles affect the stability of Oxaceprol and this compound stock solutions?

A5: Repeated freeze-thaw cycles can accelerate the degradation of compounds in solution. The exact effect on N-acetyl-L-hydroxyproline is not extensively documented, but as a general good laboratory practice, it is highly recommended to aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitation in stock solution upon thawing - Poor solubility- Compound degradation- Gently warm the solution to 37°C and vortex to aid dissolution.- If the precipitate persists, it may indicate degradation. Prepare a fresh stock solution.- Consider preparing a more dilute stock solution if solubility is a persistent issue.
Inconsistent or unexpected experimental results - Degradation of the stock solution- Inaccurate concentration- Prepare a fresh stock solution from solid material.- Verify the concentration of the stock solution using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).- Perform a stability check on an aliquot of the old stock solution to confirm degradation.
Appearance of new peaks in HPLC/LC-MS analysis - Formation of degradation products- This indicates instability under the current storage or experimental conditions.- Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.- Re-evaluate storage conditions (e.g., temperature, light protection).

Data Presentation

Table 1: Recommended Storage Conditions and Stability of Oxaceprol Stock Solutions

Solvent Storage Temperature Reported Stability Citation
DMSO-20°CAt least 1 year
DMSO-80°CUp to 2 years
Human Plasma-20°CAt least 25 days

Note: Specific long-term stability data for this compound is not currently available in the public domain. Users are advised to perform their own stability assessments.

Experimental Protocols

Protocol 1: Preparation of Oxaceprol Stock Solution (10 mM in DMSO)
  • Materials:

    • Oxaceprol powder

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Calibrated analytical balance

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh the required amount of Oxaceprol powder accurately.

    • Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex the solution until the Oxaceprol is completely dissolved.

    • Aliquot the stock solution into single-use, light-protected vials.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Stability Assessment using a Stability-Indicating HPLC-UV Method

A stability-indicating method is crucial for accurately determining the stability of a drug substance by separating the intact drug from its degradation products. The following is a general protocol that can be adapted for Oxaceprol and this compound.

  • Forced Degradation Study:

    • Objective: To intentionally degrade the drug substance under various stress conditions to generate potential degradation products.

    • Stress Conditions:

      • Acid Hydrolysis: Incubate the drug solution in 0.1 M HCl at 60°C for 24-48 hours.

      • Base Hydrolysis: Incubate the drug solution in 0.1 M NaOH at 60°C for 24-48 hours.

      • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Expose the solid drug or a solution to 105°C for 72 hours.

      • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 72 hours.

    • Sample Analysis: Analyze the stressed samples by HPLC-UV to observe the formation of degradation products and the decrease in the parent drug peak.

  • HPLC-UV Method Development:

    • Column: A C18 reversed-phase column is a suitable starting point.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is often effective for separating polar compounds like Oxaceprol and its potential degradation products.

    • Detection Wavelength: Based on the UV spectrum of Oxaceprol, a detection wavelength around 215 nm can be used.

    • Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualization

experimental_workflow cluster_prep Stock Solution Preparation cluster_stability Long-Term Stability Testing cluster_analysis Analytical Method weigh Weigh Oxaceprol / this compound dissolve Dissolve in appropriate solvent (e.g., DMSO) weigh->dissolve aliquot Aliquot into single-use vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store t0 Timepoint 0 Analysis (Initial) storage Store aliquots under defined conditions (e.g., -20°C, -80°, protected from light) t0->storage hplc HPLC-UV or LC-MS/MS Analysis t0->hplc Analyze tn Analysis at subsequent timepoints (e.g., 1, 3, 6, 12 months) storage->tn compare Compare results to Timepoint 0 tn->compare tn->hplc Analyze data Quantify parent compound and detect degradation products hplc->data

Caption: Experimental workflow for preparing and assessing the long-term stability of stock solutions.

forced_degradation cluster_stress Forced Degradation Conditions start Oxaceprol / this compound Stock Solution acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Stress (e.g., 105°C) start->thermal photo Photolytic Stress (e.g., UV light) start->photo analysis Analysis by Stability-Indicating HPLC-UV or LC-MS/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis identification Identification of Degradation Products analysis->identification

Caption: Logical workflow for a forced degradation study to identify potential degradation pathways.

Validation & Comparative

A Comparative Guide to the Validation of an LC-MS/MS Method for Oxaceprol Analysis Adhering to FDA and EMA Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of Oxaceprol (B1677823) in biological matrices, specifically human and rat plasma. The methodologies and validation parameters presented are in accordance with the stringent guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5] This document is intended to be a practical resource for scientists involved in bioanalytical method development and validation for pharmacokinetic and bioequivalence studies.

Introduction to Oxaceprol and Bioanalytical Method Validation

Oxaceprol, an atypical anti-inflammatory drug, is utilized in the management of osteoarthritis and other rheumatic conditions.[3][6][7] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), its mechanism of action involves the inhibition of leukocyte accumulation in the joints.[3][8] Accurate and reliable quantification of Oxaceprol in biological samples is crucial for pharmacokinetic assessments, and LC-MS/MS has emerged as the preferred analytical technique due to its high sensitivity and selectivity.[9]

The validation of bioanalytical methods is a regulatory requirement to ensure that the method is suitable for its intended purpose.[2][4] Both the FDA and EMA provide comprehensive guidelines on the parameters that need to be evaluated during method validation to ensure the integrity of the generated data.[1][10]

Comparative Analysis of Validated LC-MS/MS Methods for Oxaceprol

The following tables summarize the key parameters of two published LC-MS/MS methods for the determination of Oxaceprol. Method 1 was validated for human plasma according to both FDA and EMA guidelines, while Method 2 was developed for rat plasma.[11][12]

Table 1: Chromatographic and Mass Spectrometric Conditions

ParameterMethod 1 (Human Plasma)[11][13]Method 2 (Rat Plasma)[12][14]
LC System LC-MS/MS (API 4000 QTRAP)High-Performance Liquid Chromatography-Tandem Mass Spectrometry
Column Phenomenex Kinetex 5µ C18 100A (50 x 3mm)Dikma ODS-C18 (5 µm, 150 mm × 4.6mm)
Mobile Phase Aqueous: 0.1% Ammonia Solution in Milli-Q water with 5 mM Ammonium acetate (B1210297)Organic: 0.1% Formic acid in Methanol (B129727):Acetonitrile (2:1)Acetonitrile/0.1% Formic acid-4mM Ammonium acetate in water (35:65, v/v)
Flow Rate Gradient (details not fully specified)0.6 mL/min
Column Temperature Not Specified40 °C
Internal Standard (IS) TolbutamideProtocatechuic acid
Ionization Mode Negative Ion Electrospray (ESI)Negative Ion Electrospray (ESI)
Monitored Transitions Oxaceprol: m/z 171.9 → 130.0IS: m/z 269.0 → 170.0Oxaceprol: m/z 172 → 130IS: m/z 153 → 109

Table 2: Sample Preparation and Validation Parameters

ParameterMethod 1 (Human Plasma)[3][11][13]Method 2 (Rat Plasma)[12][14]
Sample Preparation Protein PrecipitationProtein Precipitation with Acetonitrile-Methanol (1:2, v/v)
Linearity Range 62.5 - 8000 ng/mL1.25 - 800 ng/mL
Lower Limit of Quantification (LLOQ) 62.5 ng/mL1.25 ng/mL
Limit of Detection (LOD) Not Specified0.400 ng/mL
Precision (Intra- and Inter-day) Not explicitly quantified in abstractWithin 15%
Accuracy Not explicitly quantified in abstractWithin 15%
Matrix Effect Low ionization suppression reportedNo matrix effect observed
Recovery High recovery reportedNot Specified

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis (Method 1 - Human Plasma)

This protocol is based on the method validated according to US-FDA and EMA guidelines for the quantification of Oxaceprol in human plasma.[3][11][13]

1. Preparation of Stock and Working Solutions:

  • Prepare a primary stock solution of Oxaceprol at a concentration of 1 mg/mL in Dimethyl sulfoxide (B87167) (DMSO).

  • Prepare the internal standard (Tolbutamide) stock solution at 1 mg/mL in DMSO.

  • Prepare working solutions for calibration standards and quality control (QC) samples by serial dilution of the stock solution with an appropriate diluent.

2. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of human plasma, add the internal standard.

  • Precipitate the plasma proteins by adding a suitable organic solvent (e.g., acetonitrile).

  • Vortex the mixture thoroughly.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and dilute as necessary before injection into the LC-MS/MS system.

3. LC-MS/MS System and Conditions:

  • LC System: Utilize a system such as the AB Sciex API 4000 QTRAP.

  • Column: Phenomenex Kinetex 5µ C18 100A (50 x 3mm).

  • Mobile Phase:

    • Aqueous (A): 0.1% Ammonia Solution in Milli-Q water with 5 mM Ammonium acetate.

    • Organic (B): 0.1% Formic acid in a 2:1 mixture of methanol and acetonitrile.

  • Gradient Program: Employ a gradient elution to achieve optimal separation.

  • Mass Spectrometer: Operate in negative ion electrospray (ESI) mode.

  • MRM Transitions:

    • Oxaceprol: m/z 171.9 → 130.0

    • Tolbutamide (IS): m/z 269.0 → 170.0

4. Method Validation:

  • Conduct a full validation of the method as per FDA and EMA guidelines, evaluating selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and post-preparative).

Alternative Analytical Technique

While LC-MS/MS is the gold standard for bioanalysis, other techniques have been explored for the quantification of Oxaceprol. A UV-visible spectrophotometric method has been developed, offering a simpler and more accessible alternative, though with limitations in sensitivity and selectivity compared to LC-MS/MS.[6] This method may be suitable for the analysis of bulk drug and pharmaceutical formulations but is generally not appropriate for the low concentrations found in biological matrices during pharmacokinetic studies.

Workflow and Process Visualization

The following diagram illustrates the typical workflow for the validation of an LC-MS/MS method for Oxaceprol analysis in a regulated bioanalytical laboratory.

LCMSMS_Validation_Workflow cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis Stock_Solution Stock Solution Preparation (Oxaceprol & IS) Working_Solutions Working Solutions (Calibration & QC) Stock_Solution->Working_Solutions Plasma_Sample Plasma Sample (Spiked/Study) Working_Solutions->Plasma_Sample Spiking Protein_Precipitation Protein Precipitation Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Dilution Centrifugation->Supernatant_Transfer LCMSMS_Analysis LC-MS/MS Analysis (Data Acquisition) Supernatant_Transfer->LCMSMS_Analysis Injection Data_Processing Data Processing (Integration & Quantification) LCMSMS_Analysis->Data_Processing Selectivity Selectivity & Specificity Data_Processing->Selectivity Linearity Linearity Data_Processing->Linearity Accuracy_Precision Accuracy & Precision Data_Processing->Accuracy_Precision Recovery Recovery Data_Processing->Recovery Matrix_Effect Matrix Effect Data_Processing->Matrix_Effect Stability Stability Data_Processing->Stability Final_Report Validated Method & Study Report

Caption: Workflow for LC-MS/MS method validation of Oxaceprol.

This comprehensive guide provides essential information for researchers and scientists to understand and implement a robust and compliant LC-MS/MS method for the quantification of Oxaceprol. By adhering to the detailed protocols and validation parameters outlined, laboratories can ensure the generation of high-quality, reliable data for regulatory submissions.

References

A Researcher's Guide to Internal Standards for Oxaceprol Analysis: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Oxaceprol, a non-steroidal anti-inflammatory drug used in the treatment of osteoarthritis, is critical for pharmacokinetic, bioequivalence, and clinical studies.[1][2][3] The reliability of such analyses, particularly when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), hinges on the proper use of an internal standard (IS). An IS is a compound added in a constant amount to all samples, standards, and blanks to correct for the loss of analyte during sample processing and to compensate for variations in instrument response.

This guide provides an objective comparison of Oxaceprol-d3 with other potential internal standards for Oxaceprol analysis, supported by experimental data from published literature.

The Gold Standard: Stable Isotope-Labeled Internal Standards

The ideal internal standard should mimic the analyte of interest as closely as possible in terms of chemical and physical properties. This ensures that it behaves similarly during extraction, chromatography, and ionization, thereby providing the most accurate correction for analytical variability. A stable isotope-labeled (SIL) version of the analyte, such as this compound, is widely considered the "gold standard" for internal standards in mass spectrometry.[4]

Key Advantages of this compound:

  • Near-Identical Physicochemical Properties: this compound shares the same chemical structure as Oxaceprol, with the only difference being the replacement of three hydrogen atoms with deuterium. This results in virtually identical extraction recovery, chromatographic retention time, and ionization efficiency.

  • Co-elution without Interference: It co-elutes with the unlabeled Oxaceprol, ensuring that it experiences the same matrix effects.

  • Mass Distinction: It is easily distinguished from the analyte by its different mass-to-charge ratio (m/z) in the mass spectrometer.

Alternative Internal Standards: Structural Analogs and Other Compounds

While SIL internal standards are ideal, they may not always be available or cost-effective. In such cases, other compounds are used. Literature on Oxaceprol analysis reveals the use of other molecules as internal standards, such as Tolbutamide and Protocatechuic acid.[1][5]

  • Structural Analogs (e.g., Protocatechuic acid): These are molecules with a chemical structure similar to the analyte. While they may have similar extraction and chromatographic behavior, differences in functional groups can lead to variations in ionization efficiency and susceptibility to matrix effects.[5][6]

  • Unrelated Compounds (e.g., Tolbutamide): These are compounds that are not structurally related to the analyte but may have similar retention times. This approach carries a higher risk of inaccurate quantification, as the IS is unlikely to effectively compensate for variations in matrix effects and ionization suppression/enhancement experienced by the analyte.[1]

The following diagram illustrates the logical hierarchy for selecting an internal standard.

cluster_0 Selection of Internal Standard for Oxaceprol Analysis cluster_1 Key Comparison Properties A Ideal Choice: Stable Isotope-Labeled (SIL) IS (e.g., this compound) B Acceptable Alternative: Structural Analog (e.g., Protocatechuic acid) A->B If SIL is unavailable P1 Physicochemical Similarity A->P1 Highest P2 Co-elution with Analyte A->P2 Identical P3 Compensation for Matrix Effects A->P3 Best P4 Extraction Recovery Mimicry A->P4 Highest C Higher Risk Alternative: Unrelated Compound (e.g., Tolbutamide) B->C If no suitable analog is found B->P1 High B->P2 Close B->P3 Good B->P4 Similar C->P1 Low C->P2 Variable C->P3 Poor C->P4 Different

Caption: Hierarchy and property comparison for internal standard selection.

Quantitative Data Comparison

Direct comparative studies are scarce. However, we can summarize the performance of a validated LC-MS/MS method for Oxaceprol using a non-SIL internal standard to provide a baseline for performance expectations. The following table summarizes validation data from a study that used Tolbutamide as the internal standard for the analysis of Oxaceprol in human plasma.[1]

Validation ParameterResultAcceptance Criteria
Linearity Range 62.5 ng/mL - 8000 ng/mLr² > 0.99
Accuracy Within ± 15% of nominal concentrationWithin ± 15%
Precision (Intra-day) RSD ≤ 15%RSD ≤ 15%
Precision (Inter-day) RSD ≤ 15%RSD ≤ 15%
Recovery Data not specified, but method was successful.Consistent & reproducible
Matrix Effect Data not specified, but method was successful.Minimal

While this method was successfully validated according to US-FDA and EMA guidelines, the use of a SIL internal standard like this compound is expected to yield even higher precision and accuracy, particularly in complex biological matrices, by more effectively correcting for matrix effects and variability in extraction.

Experimental Protocols

Below is a detailed methodology for a key experiment cited in the literature for the quantification of Oxaceprol in human plasma using an LC-MS/MS method with a non-SIL internal standard.

Representative Experimental Protocol (using Tolbutamide as IS) [1]

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of human plasma into a microcentrifuge tube.

    • Add 400 µL of acetonitrile (B52724) containing 500 ng/mL of Tolbutamide (Internal Standard).

    • Vortex for 10 minutes to precipitate plasma proteins.

    • Centrifuge the mixture for 10 minutes at 10,000 rpm at -20°C.

    • Transfer 300 µL of the supernatant, dilute it 10-fold, and transfer to autosampler vials for injection.

  • LC-MS/MS Conditions:

    • LC System: Liquid Chromatography Quadruple Tandem Mass Spectrometry system.

    • Column: Phenomenex Kinetex 5µ C18 100A (50 x 3 mm).

    • Mobile Phase A: 0.1% Ammonia Solution in Milli-Q water with 5 mM Ammonium acetate.

    • Mobile Phase B: 0.1% Formic acid in methanol:acetonitrile (2:1).

    • Flow Rate: Gradient method (details not fully specified in the abstract).

    • Ionization Mode: Negative Ion Electrospray (ESI-).

    • MRM Transitions:

      • Oxaceprol: m/z 171.9 → 130.0

      • Tolbutamide (IS): m/z 269.0 → 170.0

The following diagram illustrates the general workflow for this type of analysis.

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Quantification A Plasma Sample B Spike with Internal Standard (e.g., this compound) A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Centrifugation C->D E Collect Supernatant D->E F LC Separation E->F G MS/MS Detection (MRM Mode) F->G H Data Acquisition G->H I Calculate Peak Area Ratio (Analyte / IS) H->I J Plot Calibration Curve I->J K Determine Concentration J->K

Caption: General workflow for LC-MS/MS analysis of Oxaceprol.

Conclusion

For the quantitative analysis of Oxaceprol, a stable isotope-labeled internal standard, This compound , is the superior choice. Its use ensures the highest degree of accuracy and precision by effectively compensating for analytical variability, including matrix effects, which is a common challenge in bioanalysis. While methods using alternative internal standards like Tolbutamide or Protocatechuic acid can be validated and meet regulatory guidelines, they inherently carry a greater risk of analytical error.[1][5] Therefore, for researchers, scientists, and drug development professionals seeking the most reliable and robust data, the use of this compound as an internal standard is strongly recommended.

References

A Comparative Guide to Inter-Laboratory Cross-Validation of Oxaceprol Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and clinical trials, the ability to compare bioanalytical data across different laboratories is paramount. This guide provides a comprehensive comparison of two distinct bioanalytical methods for the quantification of Oxaceprol in human plasma, alongside a detailed protocol for inter-laboratory cross-validation. The objective is to ensure consistency and reliability of data when methods are transferred, or when samples from a single study are analyzed at multiple sites.

This guide is structured to provide a clear understanding of the methodologies, present comparative performance data, and outline the workflow for a successful cross-validation study, adhering to regulatory expectations.[1][2][3]

Experimental Protocols

Herein, we detail the methodologies for two commonly employed techniques for Oxaceprol bioanalysis: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Method 1: HPLC-UV Bioanalytical Method (Laboratory A)

This method offers a cost-effective and accessible approach for the quantification of Oxaceprol.

  • Sample Preparation: A protein precipitation method is employed. To 200 µL of human plasma, 400 µL of methanol (B129727):acetonitrile (B52724) (1:1, v/v) is added. The mixture is vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes. The resulting supernatant is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue is reconstituted in 100 µL of the mobile phase, and 20 µL is injected into the HPLC system.[4]

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II HPLC system or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of methanol and phosphate (B84403) buffer (pH 3) in a 70:30 (v/v) ratio.[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Detection: UV detection at 215 nm.[4]

    • Column Temperature: Ambient.

Method 2: LC-MS/MS Bioanalytical Method (Laboratory B)

This method provides high sensitivity and selectivity for the quantification of Oxaceprol.

  • Sample Preparation: A simple protein precipitation is utilized. To 50 µL of human plasma, 150 µL of acetonitrile containing an internal standard (e.g., a deuterated analog of Oxaceprol or a structurally similar compound) is added. The mixture is vortexed for 30 seconds and then centrifuged at 12,000 rpm for 5 minutes. An aliquot of the supernatant is then transferred to an autosampler vial for injection.[6][7][8]

  • Chromatographic and Mass Spectrometric Conditions:

    • Instrument: Sciex API 4000 LC-MS/MS system or equivalent.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Flow Rate: 0.4 mL/min.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[7][8]

    • Mass Transitions:

      • Oxaceprol: m/z 172.1 -> 128.1

      • Internal Standard: Dependent on the chosen standard.

Data Presentation: Comparative Validation Parameters

The following table summarizes the hypothetical validation data for the two methods, based on typical performance characteristics and regulatory acceptance criteria.[9][10]

Validation ParameterLaboratory A (HPLC-UV)Laboratory B (LC-MS/MS)Acceptance Criteria (as per FDA/EMA/ICH Guidelines)[1][3][9][10]
Linearity (r²) ≥ 0.995≥ 0.998≥ 0.99
Lower Limit of Quantification (LLOQ) 50 ng/mL5 ng/mLClearly defined and reproducible
Upper Limit of Quantification (ULOQ) 5000 ng/mL10000 ng/mLClearly defined and reproducible
Intra-day Precision (%CV) < 10%< 8%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) < 12%< 10%≤ 15% (≤ 20% at LLOQ)
Intra-day Accuracy (%Bias) ± 8%± 6%Within ± 15% (± 20% at LLOQ)
Inter-day Accuracy (%Bias) ± 10%± 8%Within ± 15% (± 20% at LLOQ)
Recovery (%) 85 - 95%90 - 105%Consistent, precise, and reproducible
Selectivity No significant interference at the retention time of the analyteNo significant interference at the retention time and mass transition of the analyteNo significant interfering peaks at the retention time of the analyte in blank samples.[10]

Mandatory Visualization

The following diagrams illustrate the workflow for the inter-laboratory cross-validation of the Oxaceprol bioanalytical methods.

CrossValidationWorkflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_labA Laboratory A (HPLC-UV) cluster_labB Laboratory B (LC-MS/MS) cluster_eval Evaluation Phase cluster_conclusion Conclusion P1 Define Cross-Validation Protocol P2 Prepare & Distribute Quality Control (QC) Samples (Low, Medium, High Concentrations) P1->P2 P3 Select & Aliquot Incurred (Study) Samples P2->P3 A1 Analyze QC Samples P2->A1 B1 Analyze QC Samples P2->B1 A2 Analyze Incurred Samples P3->A2 B2 Analyze Incurred Samples P3->B2 E1 Collect & Compile Data from Both Laboratories A1->E1 A2->E1 B1->E1 B2->E1 E2 Statistical Analysis of QC & Incurred Sample Results (e.g., Bland-Altman Plot, %Difference) E1->E2 E3 Compare Results Against Pre-defined Acceptance Criteria E2->E3 C1 Determine Comparability of the Two Methods E3->C1

Caption: Workflow for inter-laboratory cross-validation of an analytical method.

Signaling_Pathway cluster_validation Core Validation Parameters cluster_cross_validation Cross-Validation Assessment cluster_acceptance Acceptance Criteria cluster_outcome Outcome V1 Selectivity & Specificity CV1 Analysis of Standardized QC Samples V1->CV1 V2 Linearity & Range V2->CV1 V3 Accuracy & Precision V3->CV1 V4 Recovery V4->CV1 V5 Stability V5->CV1 AC1 Mean accuracy of QCs within ±15% of nominal value CV1->AC1 AC2 Precision (%CV) not to exceed 15% CV1->AC2 CV2 Analysis of Blinded Incurred Samples AC3 Percentage difference between laboratory means within a predefined limit (e.g., ±20%) CV2->AC3 O1 Methods are Deemed Comparable AC1->O1 AC2->O1 AC3->O1

Caption: Logical relationship of validation parameters in cross-validation.

References

A Comparative Guide to Incurred Sample Reanalysis (ISR) for Oxaceprol Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Incurred Sample Reanalysis (ISR)

Incurred Sample Reanalysis is a critical component of bioanalytical method validation, designed to ensure the reliability and reproducibility of a method when applied to real-world study samples. Unlike quality control samples, which are prepared by spiking a known concentration of the analyte into a clean matrix, incurred samples are obtained from subjects who have been administered the drug. These samples can contain metabolites, concomitant medications, and other endogenous compounds that may interfere with the assay. Therefore, ISR serves as a crucial test of an assay's performance under authentic conditions.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate ISR for pivotal pharmacokinetic and bioequivalence studies. The generally accepted criterion for a successful ISR is that for at least 67% of the reanalyzed samples, the percentage difference between the initial and the repeat concentration should be within ±20% of their mean.

Bioanalytical Methods for Oxaceprol

The primary method for the quantification of Oxaceprol in biological matrices, such as human plasma, is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity, selectivity, and throughput, making it ideal for pharmacokinetic studies.

Several studies have detailed the development and validation of LC-MS/MS methods for Oxaceprol. A common approach involves protein precipitation for sample preparation, followed by chromatographic separation on a C18 column and detection by an MS/MS system operating in negative ion mode.

Table 1: Comparison of Published LC-MS/MS Methods for Oxaceprol Bioanalysis

ParameterMethod A (Human Plasma)Method B (Rat Plasma)
Sample Preparation Protein PrecipitationProtein Precipitation
Chromatography Reversed-Phase C18Reversed-Phase C18
Mobile Phase Acetonitrile (B52724)/Ammonium (B1175870) Acetate (B1210297) BufferAcetonitrile/Formic Acid in Water
Detection ESI Negative Ion ModeESI Negative Ion Mode
Linear Range 62.5 - 8000 ng/mL[1]1.25 - 800 ng/mL[2][3]
Internal Standard Tolbutamide[4]Protocatechuic acid[2][3]
Intra-day Precision < 15%< 15%[2][3]
Inter-day Precision < 15%< 15%[2][3]
Accuracy Within ±15%Within ±15%[2][3]

Hypothetical Comparison of ISR Results for Oxaceprol Assays

To illustrate the application and interpretation of ISR, this section presents a hypothetical comparison of two different bioanalytical methods for Oxaceprol. These scenarios are based on typical performance characteristics of the described assay types and are intended to guide researchers in evaluating their own ISR data.

Method 1: A Well-Established LC-MS/MS Assay

This method has been thoroughly validated and has a history of reliable performance.

Method 2: A Newly Developed High-Throughput LC-MS/MS Assay

This method has been designed for faster sample analysis but may have different performance characteristics.

Table 2: Hypothetical Incurred Sample Reanalysis Data for Two Oxaceprol Bioanalytical Assays

ParameterMethod 1: Established LC-MS/MSMethod 2: High-Throughput LC-MS/MS
Number of ISR Samples 100100
Number of Samples Meeting Acceptance Criteria 9275
Percentage of Samples Passing ISR 92%75%
Observed Issues NoneHigher variability near the lower limit of quantification (LLOQ)
Conclusion Method is robust and reproducibleMethod is acceptable but may require optimization for low concentration samples

Disclaimer: The data presented in Table 2 is hypothetical and for illustrative purposes only. Actual ISR results will vary depending on the specific method, study population, and laboratory conditions.

Experimental Protocols

This protocol is a generalized procedure based on published methods.[1][2][3]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate or formic acid).

    • Flow Rate: 0.8 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 40°C

  • Mass Spectrometric Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in negative mode.

    • Monitored Transitions:

      • Oxaceprol: m/z 172.1 -> 128.1

      • Internal Standard (e.g., Tolbutamide): m/z 269.1 -> 170.1

    • Instrument settings (e.g., capillary voltage, cone voltage, collision energy) should be optimized for the specific instrument used.

Visualization of Workflows

ISR_Workflow start Start: Study Samples Received initial_analysis Initial Bioanalysis of Study Samples start->initial_analysis data_reporting Report Initial Concentrations initial_analysis->data_reporting sample_selection Select Subset for ISR (e.g., 10% of samples) data_reporting->sample_selection isr_analysis Reanalyze Selected Samples (ISR) sample_selection->isr_analysis data_comparison Calculate % Difference vs. Initial Results isr_analysis->data_comparison acceptance_check Are >= 67% of samples within +/- 20% of the mean? data_comparison->acceptance_check pass ISR Passed: Method is Reproducible acceptance_check->pass Yes fail ISR Failed: Investigate Discrepancies acceptance_check->fail No end End pass->end fail->end Bioanalytical_Workflow sample_receipt Receive Plasma Sample add_is Add Internal Standard sample_receipt->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer evaporation Evaporate to Dryness supernatant_transfer->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing final_result Final Concentration Reported data_processing->final_result

References

Assessing the Isotopic Purity of Oxaceprol-d3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for assessing the isotopic purity of Oxaceprol-d3, a deuterated analog of the anti-inflammatory drug Oxaceprol.[1] this compound is crucial as a stable isotope-labeled internal standard (SIL-IS) in pharmacokinetic and metabolic studies, where its isotopic purity directly impacts the accuracy and reliability of quantitative bioanalysis. This document outlines the experimental protocols for determining isotopic purity, presents comparative data, and discusses alternative deuterated standards.

The Critical Role of Isotopic Purity

In bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS), SIL-IS are the gold standard for quantification. An ideal SIL-IS co-elutes with the analyte of interest and compensates for variations in sample preparation, injection volume, and matrix effects. However, the presence of unlabeled analyte (d0) or other isotopologues (d1, d2) within the deuterated standard can lead to an overestimation of the analyte concentration, compromising the integrity of the study. Therefore, rigorous assessment of the isotopic purity of any SIL-IS, such as this compound, is a prerequisite for its use in regulated bioanalysis.

Comparative Analysis of Deuterated Oxaceprol Standards

While this compound is a commonly available SIL-IS for Oxaceprol, other deuterated versions could theoretically be synthesized. The choice of a deuterated standard can be influenced by the synthetic feasibility, cost, and the potential for in-source fragmentation or back-exchange of deuterium (B1214612) atoms. Below is a comparative table summarizing the key parameters for this compound and hypothetical alternatives.

Table 1: Comparison of Deuterated Oxaceprol Internal Standards

ParameterThis compound (Representative Data)Oxaceprol-d5 (Hypothetical)Oxaceprol-d7 (Hypothetical)
Molecular Formula C₇H₈D₃NO₄C₇H₆D₅NO₄C₇H₄D₇NO₄
Molecular Weight 176.19178.20180.21
Isotopic Purity (%) > 98%> 98%> 98%
Isotopic Enrichment (%) > 99 atom % D> 99 atom % D> 99 atom % D
d0 Content (%) < 0.5%< 0.1%< 0.1%
Primary Analytical Method LC-MS/MS, NMRLC-MS/MS, NMRLC-MS/MS, NMR

Note: The data for this compound is representative of typical specifications for commercially available standards. Data for Oxaceprol-d5 and -d7 are hypothetical for comparative purposes.

Experimental Protocols for Isotopic Purity Assessment

The determination of isotopic purity of a deuterated compound like this compound involves a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To determine the relative abundance of this compound and its isotopologues (d0, d1, d2).

Instrumentation: A high-resolution mass spectrometer (HRMS) such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is preferred for its ability to resolve closely related isotopic peaks.

Methodology:

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. This is further diluted to an appropriate concentration for LC-MS analysis (e.g., 1 µg/mL).

  • Chromatographic Separation: The sample is injected onto a reverse-phase C18 column. A gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) is employed to achieve chromatographic separation.

  • Mass Spectrometric Analysis: The mass spectrometer is operated in positive or negative electrospray ionization (ESI) mode. A full scan MS analysis is performed over a mass range that includes the molecular ions of Oxaceprol (m/z 174.07 for [M+H]⁺) and this compound (m/z 177.09 for [M+H]⁺).

  • Data Analysis: The isotopic distribution is determined by extracting the ion chromatograms for each isotopologue (d0, d1, d2, d3). The peak area of each isotopologue is integrated, and the relative percentage of each is calculated to determine the isotopic purity.

Table 2: Representative LC-MS/MS Parameters for this compound Analysis

ParameterValue
LC Column C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
Scan Type Full Scan MS
Mass Range m/z 150-200
Resolution > 10,000 FWHM
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the position of deuterium labeling and to provide an independent measure of isotopic enrichment.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.

Methodology:

  • Sample Preparation: A sufficient amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d6).

  • ¹H NMR Analysis: A proton NMR spectrum is acquired. The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms the location of the deuterium labels. The residual proton signals can be integrated and compared to a non-deuterated proton signal within the molecule to estimate the isotopic enrichment.

  • ²H NMR Analysis: A deuterium NMR spectrum can be acquired to directly observe the deuterium signals, further confirming the labeling positions.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for assessing the isotopic purity of this compound.

Isotopic_Purity_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_nmr NMR Analysis cluster_results Results prep This compound Stock Solution lc LC Separation prep->lc nmr_acq NMR Spectrum Acquisition prep->nmr_acq ms HRMS Detection lc->ms da Data Analysis ms->da purity Isotopic Purity (%) da->purity nmr_da Spectral Analysis nmr_acq->nmr_da enrichment Isotopic Enrichment (%) nmr_da->enrichment position Labeling Position nmr_da->position

Caption: Workflow for Isotopic Purity Assessment.

LCMS_Data_Analysis_Flow start Acquire Full Scan HRMS Data eic Extract Ion Chromatograms (EICs) for d0, d1, d2, d3 start->eic integrate Integrate Peak Areas of each Isotopologue eic->integrate calculate Calculate Relative Abundance (%) of each Isotopologue integrate->calculate report Report Isotopic Purity calculate->report

Caption: LC-MS/MS Data Analysis Pathway.

Conclusion

The assessment of isotopic purity is a non-negotiable step in the validation of deuterated internal standards for regulated bioanalysis. For this compound, a combination of high-resolution LC-MS/MS and NMR spectroscopy provides a robust and comprehensive evaluation of its isotopic distribution and the location of deuterium labels. While this compound is the most common choice, the principles and methodologies outlined in this guide are applicable to the evaluation of any potential deuterated Oxaceprol standard, ensuring the generation of high-quality, reliable data in drug development and research.

References

Safety Operating Guide

Navigating the Disposal of Oxaceprol-d3 in a Laboratory Setting: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe and compliant disposal of Oxaceprol-d3, a deuterated analog of Oxaceprol.

Regulatory Classification and Disposal Approach

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting. This procedure is designed to be followed by trained personnel familiar with handling chemical waste.

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including:

  • Safety goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

2. Waste Segregation:

  • Solid Waste: Collect solid this compound, such as unused neat compound or contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated, compatible, and clearly labeled hazardous waste container.

  • Liquid Waste: If this compound is in a solution, collect it in a designated, leak-proof, and compatible hazardous waste container. Do not mix with other incompatible waste streams.

3. Waste Container Labeling: Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The accumulation start date (the date the first drop of waste is added to the container)

  • The specific hazards associated with the chemical (e.g., "Causes serious eye damage" as indicated in some safety data for Oxaceprol)[1][2]

  • The name and contact information of the generating laboratory or researcher

4. Waste Storage:

  • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the storage area is secure, away from general traffic, and separate from incompatible chemicals.

5. Scheduling Waste Pickup:

  • Once the waste container is full, or before the regulatory time limit for storage in an SAA is reached (consult your institution's Environmental Health and Safety office for specific timeframes), arrange for its collection by your institution's authorized hazardous waste management personnel.

  • Do not attempt to dispose of the chemical waste down the drain or in the regular trash.

6. Documentation:

  • Maintain accurate records of the amount of this compound disposed of, in accordance with your institution's policies and any applicable regulations.

Disposal Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound in a laboratory environment.

start Start: this compound Waste Generation ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (e.g., unused compound, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid store_waste Store Sealed Container in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste schedule_pickup Schedule Pickup with Institutional Hazardous Waste Management store_waste->schedule_pickup documentation Maintain Disposal Records schedule_pickup->documentation end End: Compliant Disposal documentation->end

This compound Hazardous Waste Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and Environmental Health and Safety office for any additional requirements.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.